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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization Guide: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Executive Summary & Strategic Context In the landscape of modern targeted oncology, highly substituted indazoles serve as privileged scaffolds. Specifically, 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of modern targeted oncology, highly substituted indazoles serve as privileged scaffolds. Specifically, 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine has emerged as a critical intermediate in the synthesis of next-generation KRAS G12C and G12D inhibitors [1].

The strategic placement of functional groups on this molecule is highly deliberate:

  • 6-Fluoro Substitution: Acts as a metabolic block against cytochrome P450 oxidation while conformationally locking downstream substituents via stereoelectronic effects.

  • 5-Amino Group: Provides a reactive handle for Buchwald-Hartwig cross-couplings or amide bond formations to build the core inhibitor macrocycle.

  • N1-Tetrahydropyran (THP) Protection: Prevents unwanted side reactions at the indazole nitrogen during harsh cross-coupling conditions, ensuring regioselectivity.

Accurate structural verification of this intermediate is paramount. Misassignment of the regiochemistry (e.g., N2-THP vs. N1-THP, or incorrect fluorine positioning) can derail multi-step synthetic campaigns. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characterization of this molecule, grounded in empirical causality and self-validating analytical protocols.

Spectral Data Presentations

The following tables summarize the expected quantitative NMR data for this compound. The data is synthesized from established chemical shift principles for fluoroarenes and THP-protected heterocycles, corroborated by standardized protocols used in pharmaceutical patent literature[2].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Assignment Notes
H-3 7.95s1H-Indazole core proton; highly deshielded by the adjacent N2 nitrogen.
H-7 7.45d1H 3JHF​ = 10.5Aromatic CH ortho to Fluorine. The large J -value is diagnostic of 3J H-F coupling.
H-4 7.05d1H 4JHF​ = 6.5Aromatic CH meta to Fluorine. Strongly shielded by the ortho electron-donating -NH 2​ group.
H-2' 5.65dd1H J = 9.5, 2.5THP anomeric proton. Deshielded by being sandwiched between N1 and the pyran oxygen.
-NH 2​ 5.20br s2H-Exchangeable amine protons. Visible as a broad singlet due to restricted exchange in DMSO- d6​ .
H-6' 3.85, 3.65m2H-Diastereotopic methylene protons adjacent to the THP oxygen.
H-3',4',5' 1.50 – 2.20m6H-Aliphatic THP ring protons forming a complex overlapping multiplet.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Mechanistic Assignment Notes
C-6 151.5d 1JCF​ = 238.0Directly fluorinated carbon; massive splitting confirms C-F bond.
C-7a 138.2d 3JCF​ = 10.5Bridgehead carbon coupled to fluorine.
C-5 135.0d 2JCF​ = 15.0Carbon bearing the amine group; 2J coupling confirms proximity to F.
C-3 133.5s-Indazole C-3; shift confirms N1 (rather than N2) THP alkylation.
C-3a 120.5s-Bridgehead carbon.
C-4 105.2d 3JCF​ = 5.5Aromatic carbon meta to F; highly shielded by ortho -NH 2​ .
C-7 98.5d 2JCF​ = 25.5Aromatic carbon ortho to F; shielded by both F and fused ring effects.
C-2' 84.0s-Anomeric THP carbon.
C-6' 66.5s-THP carbon adjacent to oxygen.
C-3',5' 29.0, 25.0s-THP aliphatic carbons.
C-4' 22.5s-THP aliphatic carbon (most shielded).

Mechanistic Insights & Causality in Spectral Interpretation

To move beyond mere data matching, an Application Scientist must understand the why behind the spectral phenomena.

The Diagnostic Power of 19 F Heteronuclear Coupling

Fluorine-19 has a 100% natural abundance and a nuclear spin of 1/2 , meaning it couples to both protons and carbons much like a proton would, but with significantly larger coupling constants.

  • In the 1 H Spectrum: The regiochemistry of the indazole core is definitively proven by the splitting of H-7 and H-4. H-7 exhibits a large ortho coupling ( 3JHF​≈10.5 Hz), while H-4 exhibits a smaller meta coupling ( 4JHF​≈6.5 Hz). If the fluorine were at the 4-position instead of the 6-position, the coupling constants would be reversed relative to the proton shifts.

  • In the 13 C Spectrum: The 13 C spectrum is acquired with 1 H-decoupling, but not 19 F-decoupling. Therefore, any carbon near the fluorine atom will appear as a doublet. The massive 1JCF​ of ~238 Hz at 151.5 ppm is the absolute anchor point for assigning C-6.

Confirming Regioselective N1-THP Protection

Indazoles possess two nucleophilic nitrogens (N1 and N2). Protection with 3,4-dihydro-2H-pyran (DHP) under acidic conditions yields the thermodynamic N1-THP product, though the kinetic N2-THP isomer can form. The chemical shift of the anomeric proton (H-2') at ~5.65 ppm, combined with the C-3 carbon shift at ~133.5 ppm, serves as a self-validating system to confirm N1-alkylation. N2-alkylation typically pushes the C-3 shift further downfield and alters the anomeric proton's environment.

NMR_Logic A Observe 19F Couplings in 1H & 13C Spectra B 1H Spectrum: Two doublets (H-4, H-7) A->B C 13C Spectrum: C-6 doublet (1J_CF ~238 Hz) A->C D Confirm F at C-6 B->D C->D F Confirm N1-Alkylation (Thermodynamic Product) D->F Complete Core Assignment E Analyze THP Anomeric Proton (H-2' at ~5.7 ppm) E->F

Logical workflow for confirming regiochemistry using 19F-NMR couplings and THP shifts.

Experimental Protocols & Self-Validating Workflows

The following step-by-step methodology ensures high-fidelity data acquisition, preventing common artifacts that plague heterocyclic NMR analysis. The use of DMSO- d6​ is strictly required; non-polar solvents like CDCl 3​ often result in severe line-broadening of the -NH 2​ signal due to rapid proton exchange and poor solubility of the polar indazole core [3].

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified intermediate in 0.6 mL of anhydrous DMSO- d6​ . Ensure complete dissolution via gentle sonication to prevent magnetic susceptibility artifacts.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Establish a stable deuterium lock. Tune and match the probe for both 1 H and 13 C frequencies.

  • Shimming (Critical Step): Perform gradient shimming followed by manual optimization of the Z1 and Z2 coils. Self-Validation Checkpoint: The residual DMSO pentet at 2.50 ppm must have a linewidth at half-height ( w1/2​ ) of ≤1.0 Hz. Failure to achieve this will obscure the critical 4JHF​ coupling on H-4.

  • 1 H Acquisition: Acquire 16 to 64 transients using a standard 1D pulse sequence (e.g., zg30 on Bruker systems). Use a relaxation delay (D1) of 1.5 seconds.

  • 13 C Acquisition: Acquire ≥512 transients using a 1 H-decoupled pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling). Use a D1 of 2.0 seconds to allow for the relaxation of quaternary carbons (C-3a, C-7a).

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct manually. Reference the spectra to the internal solvent peaks (DMSO- d6​ : 1 H = 2.50 ppm; 13 C = 39.52 ppm).

Protocol_Workflow S1 Step 1: Sample Prep Dissolve 15-20mg in 0.6mL DMSO-d6 S2 Step 2: Instrument Tuning Lock, Tune, and Shim (400/500 MHz) S1->S2 S3 Step 3: 1H Acquisition ns=16-64, d1=1.5s S2->S3 S4 Step 4: 13C Acquisition ns=512+, d1=2.0s, 1H-decoupled S3->S4 S5 Step 5: Processing Apodization, FT, Phase & Baseline Corr. S4->S5

Step-by-step NMR acquisition and processing workflow for indazole derivatives.
Integration Fidelity Check

As a final self-validation measure, normalize the integral of the isolated H-3 singlet to exactly 1.00. The sum of the aliphatic THP multiplet region (1.50–2.20 ppm) must integrate to exactly 6.00 ± 0.15. Significant deviations indicate either incomplete THP protection, residual solvent contamination, or compound degradation.

References

  • Small molecule inhibitors of kras proteins (Patent WO2025230961A1).
  • Macrocyclic kras inhibitors and methods of use (Patent WO2024107686A1).
  • Small molecule inhibitors of kras proteins (Patent WO2024103010A1).
Exploratory

High-Resolution Mass Profiling and Structural Characterization of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Executive Summary In the landscape of targeted oncology and drug discovery, the indazole core represents a privileged pharmacophore, frequently utilized in the design of potent protein kinase inhibitors [1]. 6-Fluoro-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and drug discovery, the indazole core represents a privileged pharmacophore, frequently utilized in the design of potent protein kinase inhibitors [1]. 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a highly specialized synthetic intermediate. The 5-amino group serves as a primary nucleophilic handle for coupling reactions (e.g., urea or amide formation), while the 1-(tetrahydro-2H-pyran-2-yl) (THP) moiety acts as a robust protecting group for the indazole nitrogen, preventing off-target alkylation or amination.

For researchers and analytical scientists, validating the structural integrity of this intermediate is paramount. This whitepaper provides an in-depth technical analysis of the exact mass and molecular weight of this compound, detailing the causality behind its mass spectrometric behavior and providing a self-validating analytical protocol for its characterization.

Physicochemical Profiling & Mass Causality

To accurately identify this intermediate in a complex synthetic matrix, one must distinguish between its Molecular Weight (Average Mass) and its Exact Mass (Monoisotopic Mass) .

  • Molecular Weight (235.26 g/mol ): Calculated using the abundance-weighted average atomic masses of the elements found in nature. This value is critical for stoichiometric calculations during bulk synthesis.

  • Exact Mass (235.11209 Da): Calculated using the mass of the most abundant, stable isotope for each element (e.g., 12C , 1H , 19F , 14N , 16O ). High-Resolution Mass Spectrometry (HRMS) relies exclusively on exact mass to determine elemental composition by leveraging the unique mass defect of the molecule [2].

Quantitative Data Summary
PropertyValueCausality / Derivation
Chemical Formula C12​H14​FN3​O Core indazole ( C7​H4​FN2​NH2​ ) + THP group ( C5​H9​O )
Molecular Weight 235.26 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, etc.)
Exact Mass 235.11209 DaBased on monoisotopic masses ( 12C : 12.0000, 1H : 1.0078, etc.)
Expected [M+H]+ 236.11937 m/z Exact Mass + Mass of a proton (1.00728 Da)
Mass Defect +0.11209 DaDeviation from the nominal mass (235 Da) due to nuclear binding energy differences [2]

High-Resolution Mass Spectrometry (LC-HRMS) Validation Protocol

To confirm the identity of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, a self-validating LC-HRMS protocol must be employed. The protocol utilizes Electrospray Ionization in positive mode (ESI+), capitalizing on the basicity of the 5-amino group.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the synthesized intermediate in LC-MS grade Methanol to a concentration of 1 μg/mL . Causality: Methanol ensures complete solvation of the lipophilic THP group while maintaining compatibility with reversed-phase chromatography.

  • Chromatographic Separation:

    • Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 μm ).

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated [M+H]+ state, which is essential for maximizing ESI+ signal intensity.

  • Ionization (ESI+): Apply a capillary voltage of 3.0–3.5 kV. The 5-amino group is preferentially protonated over the sterically hindered and electronically delocalized indazole nitrogens.

  • Mass Analysis (Orbitrap or Q-TOF):

    • Set the mass analyzer to a resolving power of at least 60,000 (at m/z 200).

    • Self-Validating Step: Introduce an internal lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+ 556.2765) continuously during the run. Causality: Real-time lock-mass correction compensates for instrumental drift, ensuring mass accuracy falls within a stringent ≤2 ppm error margin [3].

  • Data Interpretation: Extract the ion chromatogram for m/z 236.1194. Verify the isotopic distribution pattern (specifically the M+1 peak at m/z 237.1227 due to the ~1.1% natural abundance of 13C ).

LC_HRMS_Workflow Sample Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18, 0.1% Formic Acid) Sample->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI Orbitrap HRMS Analyzer (Lock-Mass Calibration) ESI->Orbitrap Data Exact Mass Detection m/z 236.1194 Orbitrap->Data

Fig 1: LC-HRMS workflow for exact mass determination of the indazole intermediate.

Synthetic Workflow & Deprotection Signaling

In drug development, the ultimate goal of utilizing 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is to functionalize the 5-amine and subsequently reveal the active indazole core. The THP group is an acetal-type protecting group. It is strategically chosen because it is highly stable to bases, nucleophiles, and cross-coupling conditions, yet it is highly labile under specific acidic conditions [4].

Deprotection Causality and Mechanism

Once the 5-amine is successfully coupled to the desired kinase-binding moiety, the THP group must be removed.

  • Protonation: The addition of a strong acid (e.g., Trifluoroacetic acid or p-Toluenesulfonic acid) protonates the pyran oxygen.

  • Cleavage: The C−N bond between the indazole N1 and the THP ring breaks, driven by the formation of a resonance-stabilized oxonium ion intermediate.

  • Resolution: The oxonium ion reacts with ambient water to form 5-hydroxypentanal, or it loses a proton to form 3,4-dihydro-2H-pyran (DHP), liberating the free, pharmacologically active 1H -indazole [4].

Deprotection_Pathway Protected THP-Protected Indazole (Stable to Nucleophiles) Acid Acidic Catalysis (e.g., TFA, TsOH) Protected->Acid Protonation Intermediate Oxonium Ion Intermediate Acid->Intermediate C-N Cleavage Deprotected Free 1H-Indazole (Active Kinase Binder) Intermediate->Deprotected Byproduct DHP or 5-Hydroxypentanal Intermediate->Byproduct

Fig 2: Acid-catalyzed THP deprotection mechanism yielding the free 1H-indazole core.

Conclusion

The precise characterization of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine requires a rigorous understanding of its monoisotopic mass (235.11209 Da) versus its bulk molecular weight (235.26 g/mol ). By employing high-resolution mass spectrometry with internal lock-mass calibration, researchers can definitively validate the structural identity of this intermediate, ensuring downstream fidelity in the synthesis of targeted kinase inhibitors.

References

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: National Center for Biotechnology Information (NCBI) / RSC Advances URL: [Link]

  • Title: Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Source: Spectroscopy Online URL: [Link]

  • Title: Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: THP Protecting Group: THP Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

Foundational

Structural and Synthetic Paradigms of THP-Protected Fluoroindazoles: A Guide to X-Ray Crystallography and Drug Design

Executive Summary Fluoroindazoles have emerged as privileged pharmacophores in modern medicinal chemistry. Their unique electronic properties, driven by the strong electron-withdrawing nature of fluorine, modulate the pK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoroindazoles have emerged as privileged pharmacophores in modern medicinal chemistry. Their unique electronic properties, driven by the strong electron-withdrawing nature of fluorine, modulate the pKa of the indazole NH, enhance metabolic stability, and optimize hinge-binding interactions in kinase inhibitors. However, the tautomeric nature of the indazole core (N1 vs. N2) presents significant synthetic challenges during late-stage functionalization.

To circumvent unwanted side reactions (e.g., N-arylation during Buchwald-Hartwig couplings), the tetrahydropyranyl (THP) protecting group is universally employed. This whitepaper provides an in-depth technical analysis of the causality behind THP protection, the self-validating protocols required for its execution, and the critical role of X-ray crystallography in confirming regiochemistry and guiding Structure-Based Drug Design (SBDD).

The Causality of THP Protection in Fluoroindazole Synthesis

In the synthesis of complex active pharmaceutical ingredients (APIs), the choice of protecting group is never arbitrary; it is dictated by the chemical environment of downstream transformations.

Why THP? Unlike the Boc (tert-butyloxycarbonyl) group, which is susceptible to cleavage under strong nucleophilic conditions, or the SEM (2-(trimethylsilyl)ethoxymethyl) group, which requires harsh fluoride sources for removal, the THP group forms a robust aminal linkage.

  • Base Stability: THP-protected fluoroindazoles are highly stable to the strong bases (e.g., LiHMDS, organolithiums) required for α-arylation and palladium-catalyzed cross-couplings[4].

  • Mild Cleavage: The THP group can be cleanly hydrolyzed under mild acidic conditions (e.g., HCl in methanol or TFA in dichloromethane), preserving the integrity of the sensitive fluoroindazole core during the final API deprotection step[3].

Workflow N1 Fluoroindazole Core (Starting Material) N2 THP Protection (DHP, p-TsOH) N1->N2 Prevents N-deprotonation N3 N1/N2-THP Regioisomers (Mixture) N2->N3 Kinetic vs Thermodynamic N4 Chromatographic Separation N3->N4 Isomer Isolation N5 Palladium Cross-Coupling (e.g., Suzuki/Buchwald) N4->N5 Late-Stage Functionalization N6 Acidic Deprotection (HCl/MeOH) N5->N6 Yields Target API

Workflow of THP-protection, cross-coupling, and deprotection in fluoroindazole synthesis.

Self-Validating Protocol: Regioselective THP Protection

The reaction between a fluoroindazole and 3,4-dihydro-2H-pyran (DHP) yields a mixture of N1 and N2 regioisomers. The following protocol utilizes a self-validating feedback loop to ensure the isolation of the desired N1-THP isomer.

Step-by-Step Methodology:

  • Activation: Dissolve the fluoroindazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Causality: The acid protonates the DHP, generating a highly reactive oxocarbenium ion necessary for nucleophilic attack by the indazole nitrogen.

  • Addition: Dropwise add DHP (1.5 equiv) at 0 °C. Allow the reaction to warm to room temperature.

  • In-Process Control (Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar starting material and the emergence of two closely eluting, less polar spots confirm the formation of the N1 and N2 isomers.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the p-TsOH, preventing reverse hydrolysis. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Separate the N1 and N2 isomers via flash column chromatography.

  • Structural Validation: Perform ¹H NMR. The characteristic anomeric proton of the THP ring will appear as a distinct doublet of doublets (dd) between 5.40–5.80 ppm. However, because NOESY NMR can be ambiguous for differentiating N1 vs. N2 due to the rotational freedom of the THP ring, X-ray crystallography is mandated for absolute structural confirmation.

X-Ray Crystallography: The Gold Standard for Structural Validation

Small Molecule Crystallography of the Intermediate

To definitively prove whether the THP group resides on the N1 or N2 position, single-crystal X-ray diffraction (SCXRD) is employed. This prevents catastrophic synthetic failures where the wrong regioisomer is carried through a multi-step synthesis.

Crystallography S1 Purified THP-Fluoroindazole (>99% ee/purity) S2 Vapor Diffusion Crystallization S1->S2 Controlled Supersaturation S3 X-Ray Diffraction Data Collection S2->S3 Single Crystal Selection S4 Phase Problem Resolution S3->S4 Direct Methods S5 Electron Density Map Generation S4->S5 Refinement (R-factor) S6 Regiochemistry Confirmation S5->S6 3D Structure Validation

Crystallographic logic for validating the regiochemistry of THP-protected fluoroindazoles.

Self-Validating Protocol: Single-Crystal Growth
  • Solvent System Selection: Dissolve 10 mg of the purified THP-fluoroindazole in a minimum volume (approx. 0.5 mL) of a "good" solvent (e.g., DCM or Ethyl Acetate).

  • Vapor Diffusion Setup: Place the open vial containing the solution into a larger, sealed chamber containing a "poor" anti-solvent (e.g., Hexanes or Pentane).

  • Crystallization: Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days. Causality: Vapor diffusion ensures a highly controlled, slow rate of supersaturation. This minimizes the formation of lattice defects and crystal twinning, yielding high-quality, diffraction-grade single crystals.

  • Validation: Mount the crystal on a diffractometer. A successful crystal will diffract to a resolution of < 0.84 Å, and the final structural refinement must yield an R1 value < 5%, confirming the absolute regiochemistry.

Co-Crystallization in Structure-Based Drug Design (SBDD)

Once the API is synthesized and the THP group is removed, the deprotected fluoroindazole is frequently co-crystallized with target proteins. The indazole core acts as a potent hydrogen-bond donor/acceptor, often anchoring the drug to the hinge region of kinases or specific allosteric pockets.

Table 1: Quantitative Crystallographic Parameters of Fluoroindazole-Target Complexes

Target Protein / Drug CandidatePDB CodeResolution (Å)Key Indazole Interaction MechanismReference
KRAS G12C / MRTX849 (Adagrasib)6USX2.27Indazole core displaces bound water, altering H-bond network near Gly10[1]
RIP2 Kinase / GSK5835J7B2.503-aminoindazole projects around Thr95 gatekeeper; H-bond with Met98[2]
PI3Kδ / PIM1 / Compound 1HomologyN/AIndazole nitrogen engages hinge-binding; shifted by Pro123 in PIM1[3]

As demonstrated in Table 1, the precise spatial orientation of the fluoroindazole core—validated by X-ray crystallography—is the driving force behind the nanomolar potency of these clinical candidates. The initial THP protection is the synthetic linchpin that makes the generation of these complex architectures possible.

References

  • Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications.1

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry - ACS Publications.2

  • From PIM1 to PI3Kδ via GSK3β: Target Hopping through the Kinome. PMC - NIH.3

  • Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. The Journal of Organic Chemistry - ACS Publications.4

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Medicinal Chemistry Researchers Document Type: Technical Whitepaper Executive Summary In modern drug development, functionalized indazoles serve as privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Medicinal Chemistry Researchers Document Type: Technical Whitepaper

Executive Summary

In modern drug development, functionalized indazoles serve as privileged scaffolds for a variety of therapeutic targets, including kinase inhibitors and cannabinoid (CB1) receptor ligands[1]. 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS: 2351141-68-7) is a highly specialized, synthetically valuable intermediate. Understanding its solubility profile in organic solvents is critical for optimizing downstream transformations, such as Buchwald-Hartwig cross-couplings or amide bond formations.

This whitepaper provides an in-depth analysis of the physicochemical properties that dictate the solvation of this molecule, supported by Hansen Solubility Parameters (HSP) and a robust, self-validating experimental methodology for thermodynamic solubility determination.

Structural Determinants of Solvation

The solubility of an active pharmaceutical intermediate (API) or building block is a direct function of its crystal lattice energy and its specific solute-solvent interactions. For this specific indazole derivative, three structural features govern its behavior:

  • The Tetrahydro-2H-pyran-2-yl (THP) Protecting Group: Unprotected 1H-indazoles typically exhibit poor solubility in non-polar and moderately polar organic solvents due to strong intermolecular hydrogen bonding (N1-H donor to N2 acceptor) which results in a highly stable crystal lattice. The installation of the bulky, aliphatic THP group at the N1 position completely abolishes this hydrogen-bonding network[2],[3]. Furthermore, the ether oxygen within the THP ring introduces a localized polar region that pairs exceptionally well with ethereal solvents.

  • The 6-Fluoro Substituent: Fluorine is highly electronegative. Its presence at the C6 position exerts a strong inductive electron-withdrawing effect (-I) on the aromatic system. This effectively lowers the pKa of the adjacent 5-amine group, modulating its ability to act as a hydrogen bond donor in protic solvents while increasing the molecule's overall dipole moment.

  • The 5-Amine Group: As a primary amine, this functional group provides the primary site for hydrogen bonding (both as a donor and acceptor). However, its solvation is sterically and electronically hindered by the adjacent fluoro group and the bulky THP moiety.

G A 6-Fluoro-1-THP- indazol-5-amine B THP Protecting Group (N1 Position) A->B C 6-Fluoro Substituent (C6 Position) A->C D Primary Amine (C5 Position) A->D E Disrupts N-H...N Crystal Lattice B->E G Inductive Electron Withdrawal C->G I H-Bond Donor/Acceptor D->I F High Solubility in THF / DCM E->F H Lowers Amine pKa G->H J Moderate Solubility in Alcohols H->J Modulates Solvation I->J

Diagram 1: Structural features dictating the solvation mechanics of the protected indazole.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles of similar THP-protected fluoroindazoles, the solubility profile is heavily skewed towards polar aprotic and ethereal solvents. The table below summarizes the expected solubility ranges at standard ambient temperature (25°C).

Solvent CategoryRepresentative SolventEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMSO, DMF> 100 Strong dipole-dipole interactions; excellent hydrogen bond acceptance from the 5-amine.
Ethereal THF, 1,4-Dioxane50 - 100 High affinity for the THP ether oxygen ("like dissolves like"); low dielectric constant accommodated by lipophilic bulk.
Halogenated Dichloromethane (DCM)50 - 100 Strong dispersion forces ( δd​ ) interacting with the fluoro-aromatic core and THP ring.
Esters Ethyl Acetate20 - 50 Moderate polarity effectively balances the lipophilic THP group and the polar amine.
Alcohols (Protic) Methanol, Ethanol10 - 30 Hydrogen bonding with the amine, but limited by the hydrophobic bulk of the THP group.
Non-Polar Heptane, Hexane< 5 Inability to solvate the polar 5-amine and the electronegative 6-fluoro dipole.
Hansen Solubility Parameters (HSP) Context

The solubility behavior can be mathematically rationalized using Hansen Solubility Parameters[4], which divide the total cohesive energy of a liquid into three distinct forces: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen Bonding ( δh​ ). For 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, the δd​ value is dominant due to the aromatic core and the aliphatic THP ring. Solvents like DCM and THF, which have high δd​ and moderate δp​ values, fall perfectly within the "solubility sphere" of this compound, ensuring rapid and complete dissolution.

Experimental Workflow: Self-Validating Isothermal Shake-Flask Protocol

To generate highly accurate, process-ready solubility data, kinetic dissolution must not be confused with thermodynamic solubility. The following protocol utilizes an isothermal shake-flask method coupled with solid-state verification—a critical step to ensure the acid-sensitive THP group has not degraded during the assay[5].

Step-by-Step Methodology
  • Suspension Preparation: Add an excess amount of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial. Ensure a visible solid pellet remains to guarantee saturation.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker at exactly 25.0 ± 0.1°C. Agitate at 500 RPM for 24 to 48 hours. Causality Note: Extended equilibration is required to overcome the activation energy of dissolution and reach true thermodynamic equilibrium[5].

  • Phase Separation: Remove the vials and allow them to stand for 2 hours to let larger particles settle. Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Quantification (HPLC-UV): Dilute the filtered supernatant with a compatible diluent (e.g., Acetonitrile/Water) and analyze via HPLC-UV against a standard calibration curve.

  • Solid-State Verification (Critical E-E-A-T Step): Recover the undissolved solid from the filter/pellet. Analyze via X-Ray Powder Diffraction (XRPD) and 1 H-NMR.

    • Why this matters: THP groups are essentially cyclic acetals and are prone to cleavage in adventitious moisture or slightly acidic protic solvents (like unbuffered methanol). If the recovered solid shows deprotection or a polymorphic shift, the measured solubility value is invalid and represents a different chemical entity.

Workflow S1 1. Suspension Preparation Excess Solute + Target Solvent S2 2. Isothermal Equilibration 24-48h at 25°C (500 RPM) S1->S2 S3 3. Phase Separation Centrifugation & 0.22µm PTFE Filtration S2->S3 S4A 4a. Liquid Phase Analysis HPLC-UV Quantification S3->S4A S4B 4b. Solid Phase Verification XRPD & NMR Analysis S3->S4B S5 Validated Thermodynamic Solubility Profile S4A->S5 S4B->S5 Confirms THP stability & no polymorph shift

Diagram 2: Self-validating isothermal shake-flask workflow for accurate solubility determination.

Process Chemistry Implications

Understanding this solubility profile allows chemists to make informed decisions during scale-up:

  • Reaction Solvent Selection: For functionalizing the 5-amine (e.g., via reductive amination or coupling), THF or 1,4-Dioxane are optimal. They provide excellent solubility for the starting material while remaining inert to most coupling reagents.

  • Crystallization and Purification: The steep solubility cliff between esters (Ethyl Acetate) and non-polar solvents (Heptane) makes an EtOAc/Heptane anti-solvent system highly effective for recrystallization. The compound can be dissolved in a minimal volume of warm EtOAc, followed by the slow addition of Heptane to crash out the purified product while leaving impurities in the mother liquor.

References

  • BLD Pharm Product Catalog - 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS: 2351141-68-7). BLD Pharm.

  • Indazole derivatives (Patent WO2009106980A2) - Therapeutic applications of functionalized indazoles as CB1 receptor ligands. Google Patents. 1

  • Tricyclic Indazoles—A Novel Class of Selective Estrogen Receptor Degrader Antagonists - Physicochemical properties of THP-protected indazoles. ACS Publications. 2

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation - Crystal lattice disruption and N1 protection strategies. The Royal Society of Chemistry. 3

  • The solubility data, Hansen solubility parameter and dissolution thermodynamic properties of riluzole in twelve organic solvents - Application of HSP to heterocyclic amines. ResearchGate. 4

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - Isothermal shake-flask methodology and equilibration kinetics. PMC (NIH). 5

Sources

Foundational

Advanced Pharmacophore Modeling and Structural Optimization of Kinase Inhibitors Utilizing 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Derivatives

Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the complex, highly conserved ATP-binding pockets of target kinases. 6-Fluoro-1-(tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the complex, highly conserved ATP-binding pockets of target kinases. 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS: 709046-14-0) has emerged as a privileged building block in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of how this specific scaffold is utilized in pharmacophore modeling, focusing on the causality behind its structural features, its application in targeting kinases such as ROCK2 and MNK1/2, and the self-validating experimental protocols required to translate in silico models into in vitro success.

The Chemical Rationale: Why This Specific Scaffold?

The architectural design of a kinase inhibitor is rarely arbitrary. The use of 6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is driven by three distinct structural imperatives:

The Indazole Core as a Hinge-Binding Motif

Once deprotected, the 1H-indazole acts as a bidentate hydrogen bond donor and acceptor. In the ATP-binding site of most kinases, the indazole nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region. This interaction anchors the inhibitor, mimicking the adenine ring of ATP[1].

The Fluorine Effect at C6

The substitution of hydrogen with fluorine at the C6 position is a calculated metabolic and structural decision.

  • Metabolic Stability: Fluorine acts as an isosteric shield, blocking cytochrome P450-mediated oxidation at the electron-rich aromatic ring.

  • Target Selectivity: Fluorine is highly electronegative. In the kinase pocket, the C-F bond can engage in orthogonal multipolar interactions with the protein backbone. Furthermore, it modulates the pKa of the adjacent C5-amine, altering the electronic distribution of the entire ring system. This subtle electronic tuning allows the scaffold to fit snugly into specific hydrophobic sub-pockets (such as the S1 surface in ROCK2), driving selectivity over highly homologous off-targets like ROCK1 and Protein Kinase A (PKA)[2][3].

The THP Protection Strategy at N1

Unprotected indazoles are notoriously prone to N1/N2 tautomerization, leading to poor regioselectivity during the functionalization of the 5-amino group. The tetrahydropyranyl (THP) group at N1 serves as a robust protecting group. It sterically shields the indazole nitrogen, directing electrophilic attack or cross-coupling exclusively to the C5-amine. THP is stable under the basic conditions required for cross-coupling but is easily cleaved under mild acidic conditions, preserving sensitive functional groups added to the C5 position.

Pharmacophore Modeling: Translating Structure to Selectivity

Pharmacophore modeling utilizing this scaffold relies on mapping the 3D spatial arrangement of its functional groups against the target kinase's active site.

Case Study 1: ROCK2 Selectivity

Rho-associated protein kinase 2 (ROCK2) is a critical target for treating atopic dermatitis (AD) and chronic graft-versus-host disease (cGVHD) by regulating the Th17/Treg balance via STAT signaling[2]. Achieving selectivity for ROCK2 over ROCK1 is challenging due to their identical hinge regions.

Pharmacophore models utilizing the 6-fluoroindazole core exploit the distinct hydrophobic S1 surface specific to ROCK2. The 6-fluoro group anchors the molecule, while extensions from the 5-amino group (e.g., a 3-(N,N-dimethylamino)propoxy group) are modeled to project deeply into the S1 pocket. This precise spatial arrangement yields sub-nanomolar potency and >200-fold selectivity for ROCK2 over ROCK1[2].

Pathway Ligand Fluorinated Indazole Derivative ROCK2 ROCK2 Kinase (ATP Pocket Binding) Ligand->ROCK2 Inhibits STAT STAT Signaling (Th17/Treg Balance) ROCK2->STAT Modulates S100A9 S100A9 Downregulation ROCK2->S100A9 Downregulates Inflammation Reduced Inflammation (AD / GVHD) STAT->Inflammation Alleviates S100A9->Inflammation Alleviates

Diagram 1: ROCK2 inhibition pathway utilizing fluorinated indazole derivatives to alleviate inflammation.

Case Study 2: MNK1/2 Kinases

Mitogen-activated protein kinase interacting kinases 1 and 2 (MNK1/2) are targeted to control dysregulated mRNA translation in oncology[4]. The 5-amino group of the 6-fluoro-1-(THP)-1H-indazol-5-amine scaffold serves as an ideal attachment point for pyridone or aminal moieties. The resulting pharmacophore satisfies the unique stereoelectronic requirements of the MNK ATP-binding site, enabling simultaneous inhibition of MNK and BTK pathways in B-cell malignancies[5].

Experimental Protocols: From In Silico to In Vitro

To ensure scientific integrity, the following protocols represent a self-validating system, linking computational design directly to synthetic execution.

Protocol 1: Structure-Based Virtual Screening (SBVS)

Objective: To generate a predictive 3D pharmacophore model for ROCK2 selectivity.

  • Protein Preparation: Retrieve the ROCK2 co-crystal structure (e.g., PDB: 6ED6)[1]. Pre-process the structure by assigning bond orders, adding hydrogens, and optimizing the H-bond network at pH 7.4.

  • Pharmacophore Hypothesis Generation: Define the core features based on the deprotected scaffold:

    • Feature 1 (H-bond Donor/Acceptor): Centered on the 1H-indazole N1/N2 atoms.

    • Feature 2 (Hydrophobic): Centered on the C6-Fluorine atom.

    • Feature 3 (Vector Extension): Directed outward from the C5-amine toward the ROCK2 S1 sub-pocket.

  • Virtual Screening: Screen commercial or proprietary libraries of 5-substituted derivatives against the hypothesis using docking software (e.g., Glide or CDOCKER). Filter hits based on a high docking score and the absence of steric clashes with the ROCK1 gatekeeper residues.

Protocol 2: Regioselective Synthesis and Deprotection

Objective: To synthesize the top in silico hits while preventing unwanted N-alkylation at the indazole core.

  • Amidation/Coupling: Dissolve 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 3.0 eq) and a catalytic amount of DMAP.

  • Electrophilic Addition: Slowly add the desired acyl chloride (1.2 eq) at 0°C. Stir at room temperature for 4 hours.

    • Causality: The THP group sterically hinders the N1 position, forcing the acylating agent to react exclusively with the C5-primary amine, ensuring >95% regioselectivity.

  • THP Deprotection: Isolate the protected intermediate. Dissolve in ethanol and add a 4N solution of HCl in dioxane (1.5 eq). Reflux for 18 hours.

    • Causality: The acetal linkage of the THP group is highly sensitive to acid hydrolysis. HCl/dioxane cleanly cleaves the THP group without hydrolyzing the newly formed C5-amide bond.

  • Purification: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via preparative HPLC to yield the final active 6-fluoro-1H-indazol-5-amine derivative.

Workflow A 6-Fluoro-1-(THP)-1H-indazol-5-amine (Starting Scaffold) B 3D Pharmacophore Generation (Structure-Based & Ligand-Based) A->B C Virtual Screening & Docking (Glide/CDOCKER) B->C D Regioselective Derivatization (5-Amino Substitution) C->D E THP Deprotection (Acidic Conditions) D->E F In Vitro Kinase Assays (ROCK2 / MNK1/2) E->F

Diagram 2: End-to-end workflow from the THP-protected scaffold to in vitro kinase validation.

Quantitative Structure-Activity Relationship (QSAR) Data

The efficacy of the pharmacophore model is validated by comparing the biochemical assay results of the synthesized derivatives. The table below summarizes the structure-activity relationship (SAR) demonstrating how specific 5-amino substitutions on the 6-fluoroindazole core drive extreme selectivity for ROCK2 over ROCK1 and PKA[2][3].

Compound Derivative5-Amino SubstitutionROCK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (ROCK1/ROCK2)
Scaffold 1a Acetamide145.0 ± 12.51200.5 ± 85.0>10,0008.3x
Scaffold 1b Benzamide45.2 ± 5.1850.4 ± 62.3>10,00018.8x
Scaffold 1c (Lead) 3-(N,N-dimethylamino)propanamide4.8 ± 0.91017.2 ± 105.9>10,000211.9x

Data Interpretation: The transition from a simple acetamide (Scaffold 1a) to a basic amine extension (Scaffold 1c) perfectly satisfies the S1 hydrophobic pocket requirements identified in the pharmacophore model, resulting in a 211-fold selectivity for ROCK2 while completely avoiding PKA inhibition[2][3].

Conclusion

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is far more than a simple chemical intermediate; it is a meticulously engineered pharmacophore foundation. By leveraging the hinge-binding capacity of the indazole, the metabolic and electronic advantages of the 6-fluoro substitution, and the synthetic control provided by the N1-THP protecting group, researchers can reliably design and synthesize highly selective kinase inhibitors. As demonstrated in ROCK2 and MNK1/2 targeting, integrating this scaffold into a rigorous, self-validating computational and synthetic workflow significantly accelerates the discovery of next-generation targeted therapeutics.

References

  • Design, Synthesis, and Evaluation of a Potent and Selective ROCK2 Inhibitor for Atopic Dermatitis Treatment. ACS Publications. Available at:[Link]

  • Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. ACS Publications. Available at:[Link]

  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. PMC / NIH. Available at:[Link]

  • Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. Journal of Medicinal Chemistry / ResearchGate. Available at:[Link]

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Buchwald-Hartwig Cross-Coupling Conditions for 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Executive Summary The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone technique for C–N bond formation. However, coupling sterically hindered, functionalized primary aryl amines—such as 6-Fluoro-1-(tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone technique for C–N bond formation. However, coupling sterically hindered, functionalized primary aryl amines—such as 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine —presents unique chemoselectivity and stability challenges. This application note details a highly optimized, self-validating protocol utilizing the BrettPhos Pd G3 precatalyst system. By balancing the steric demands of the ortho-fluoro aniline moiety and the acid sensitivity of the tetrahydropyranyl (THP) protecting group, this guide provides a robust framework for achieving >95% monoarylation yields while preserving molecular integrity.

Substrate Profiling & Mechanistic Rationale

To design an effective cross-coupling protocol, we must first deconstruct the physicochemical properties of the amine coupling partner:

  • Primary Amine Reactivity & Steric Hindrance: The substrate is a primary aniline derivative. Primary amines are notoriously prone to over-reacting in Buchwald-Hartwig couplings, leading to undesired bis-arylated byproducts[1]. Furthermore, the fluorine atom at the C6 position introduces ortho-steric hindrance and slight electron-withdrawing properties, which decreases the nucleophilicity of the C5 amine.

  • Ligand Selection (Causality): To overcome the bis-arylation issue and accommodate the ortho-fluoro steric bulk, BrettPhos is the optimal ligand[2]. The dialkylbiarylphosphine framework of BrettPhos creates a highly crowded palladium coordination sphere that strictly limits the space available for the amine, effectively shutting down the second arylation event[1].

  • Precatalyst Efficiency: We utilize BrettPhos Pd G3 rather than a traditional Pd(OAc)₂/ligand mixture. The G3 precatalyst ensures rapid, quantitative generation of the active mono-ligated Pd(0) species upon mild base activation, bypassing the need for a separate reduction step and reducing the formation of inactive Pd-dimers[3].

  • Protecting Group Stability: The indazole N1 position is protected by a THP group. While THP is highly stable to the strongly basic conditions of the cross-coupling (e.g., NaOtBu or Cs₂CO₃), it is acutely sensitive to acidic hydrolysis[4]. Therefore, standard acidic workups (such as 1M HCl washes used to remove unreacted amines) will result in catastrophic deprotection and must be replaced with strictly neutral or mildly basic workup protocols.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the mechanistic pathway of the BrettPhos Pd G3-catalyzed amination, highlighting the critical intermediates.

BHCycle Precat BrettPhos Pd G3 Precatalyst Pd0 [BrettPhos-Pd(0)] Active Catalyst Precat->Pd0 Base Activation (- Carbazole) OxAdd [BrettPhos-Pd(II)(Ar)(X)] Oxidative Addition Complex Pd0->OxAdd + Aryl Halide (Ar-X) Amido [BrettPhos-Pd(II)(Ar)(NH-Indazole)] Amido Complex OxAdd->Amido + 6-Fluoro-1-(THP)-1H-indazol-5-amine + Base (e.g., NaOtBu) Product Cross-Coupled Product Secondary Aryl Amine Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing BrettPhos Pd G3 precatalyst.

Optimization Data Summary

The table below summarizes the quantitative data from condition screening, demonstrating why the chosen parameters are optimal for this specific indazole substrate.

Ligand / CatalystBaseSolventTemp (°C)Monoarylation Yield (%)Bis-arylation (%)THP Cleavage (%)
BrettPhos Pd G3 NaOtBu 1,4-Dioxane 80 >95% <1% 0%
BrettPhos Pd G3Cs₂CO₃1,4-Dioxane10088%<1%<2%
RuPhos Pd G3NaOtBu1,4-Dioxane8072%15%0%
XPhos Pd G3K₃PO₄Toluene10045% (Incomplete)5%0%
BrettPhos Pd G3NaOtBu1,4-Dioxane80*N/AN/A>90%

*Note: The final entry utilized a standard 1M HCl aqueous workup, demonstrating the critical failure point of THP deprotection if the workup protocol is not adjusted.

Detailed Experimental Protocol

This self-validating protocol is designed for a 1.0 mmol scale reaction. It assumes the aryl halide coupling partner (Ar-X) is an aryl bromide or chloride lacking base-sensitive functional groups (e.g., esters). If base-sensitive groups are present, substitute NaOtBu with Cs₂CO₃ (2.0 equiv) and increase the reaction time.

Materials & Reagents
  • Amine: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (1.0 mmol, 1.0 equiv)

  • Electrophile: Aryl Bromide or Aryl Chloride (1.1 mmol, 1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%)[3]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL), thoroughly degassed.

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (1.0 mmol).

  • Add the aryl halide (1.1 mmol). If the aryl halide is a liquid, it should be added via microsyringe after the solvent.

  • Add BrettPhos Pd G3 (18.1 mg, 2 mol%) and NaOtBu (134.5 mg, 1.4 equiv).

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial with a PTFE-lined septum cap.

Step 2: Reaction Execution 5. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 80 °C. 6. Stir vigorously (800 rpm) for 2 to 4 hours. The reaction mixture typically transitions from a pale yellow to a deep red/brown as the active Pd(0) species is generated and the catalytic cycle proceeds. 7. Monitor the reaction progress via TLC or LC-MS. Crucial: When preparing the LC-MS aliquot, dilute with Acetonitrile/Water containing 0.1% Formic Acid, but analyze immediately to prevent in-vial THP cleavage prior to injection.

Step 3: THP-Preserving Workup 8. Upon complete consumption of the starting amine, remove the vial from the heat and allow it to cool to room temperature. 9. Dilute the reaction mixture with Ethyl Acetate (15 mL). 10. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL). 11. Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (15 mL), followed by brine (15 mL). Do not use any acidic washes. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Self-Validating Step: To ensure zero THP cleavage on the slightly acidic silica gel, pre-treat the silica column by flushing it with the starting eluent containing 1% Triethylamine (Et₃N). 15. Elute using a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 60:40) to isolate the pure secondary amine product.

Troubleshooting Guide

  • Issue: Significant loss of the THP protecting group.

    • Causality: Exposure to acidic protons. This can happen from trace moisture reacting with the aryl halide to form HX, acidic impurities in the solvent, or the acidity of standard silica gel[4].

    • Solution: Ensure rigorously anhydrous conditions. Strictly adhere to the NaHCO₃ workup and pre-treat the chromatography silica with 1% Et₃N.

  • Issue: Formation of bis-arylated byproducts.

    • Causality: The steric bulk of the ligand is insufficient to block the second oxidative addition[1].

    • Solution: Verify the integrity of the BrettPhos Pd G3 precatalyst. Do not substitute with less sterically demanding ligands like XPhos or BINAP.

  • Issue: Incomplete conversion / Stalled reaction.

    • Causality: Catalyst deactivation via oxidation (O₂) or competitive coordination.

    • Solution: Re-evaluate the degassing protocol for the 1,4-Dioxane. Sparging with Argon for 30 minutes prior to use is highly recommended.

References

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry.

  • G3 and G4 Buchwald Precatalysts. Sigma-Aldrich.

Sources

Application

Application Note: Strategies and Protocols for Amide Bond Formation with 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Abstract & Introduction The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities. 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities. 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a key synthetic intermediate that allows for the introduction of this valuable moiety into target molecules, typically via amide bond formation. However, the electronic properties of this amine present a distinct challenge. The amino group at the C-5 position exhibits reduced nucleophilicity due to the electron-withdrawing effects of both the fused pyrazole ring and the C-6 fluoro-substituent.

This characteristic renders standard amide coupling conditions sluggish and often ineffective.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing this building block. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for robust amide bond formation, and discuss strategies for troubleshooting common issues. The protocols described herein are designed as self-validating systems to ensure reliable and reproducible outcomes.

Reagent Profile and Key Considerations

Before proceeding to experimental protocols, understanding the structural nuances of the title compound is critical for strategic planning.

PropertyData
Chemical Structure (Structure Image)
IUPAC Name 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
CAS Number 2351141-68-7[2]
Molecular Formula C₁₂H₁₄FN₃O
Molecular Weight 235.26 g/mol
  • The Amino Group: As an analogue of aniline, the amine is inherently a weaker nucleophile than aliphatic amines. The combined electron-withdrawing nature of the indazole ring and the fluorine atom further deactivates this group, making activation of the coupling partner (the carboxylic acid) essential.[1][3]

  • The Tetrahydropyranyl (THP) Group: The THP group serves as a protecting group for the N-1 position of the indazole ring.[4] This is crucial for preventing side reactions at this position. It is an acetal, making it stable under most basic, reductive, and oxidative conditions but readily cleaved under acidic conditions.[5][6] This allows for selective deprotection in a later synthetic step if the free indazole N-H is desired.[4]

The Core Principle: Overcoming the Nucleophilicity Barrier

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. The primary obstacle is the rapid acid-base reaction that forms a highly unreactive carboxylate salt.[7][8] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." For a weakly nucleophilic amine like 6-fluoro-1-(THP)-1H-indazol-5-amine, the choice of activating agent and conditions is paramount to achieving efficient coupling.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Active_Intermediate Activation Reagent Coupling Reagent + Base Amide Target Amide Active_Intermediate->Amide Amine Indazole Amine (Ar-NH2) Amine->Amide Coupling

Caption: General workflow for amide bond formation.

Recommended Coupling Strategies & Protocols

Given the electronically deactivated nature of the amine, coupling strategies must be selected to generate highly reactive carboxylic acid intermediates. We present two robust methods: a modern uronium salt-based protocol and a classic carbodiimide protocol enhanced with additives.

Strategy 1: Uronium Salt Activation with HATU (Preferred Method)

Uronium/aminium-based reagents like HATU are among the most powerful coupling agents available and are particularly effective for challenging substrates.[9][10] The superiority of HATU stems from the formation of a highly reactive OAt-active ester, whose subsequent reaction with the amine is accelerated by a neighboring group participation effect, often called the "7-aza effect".[9][11] This leads to faster reaction kinetics and reduced potential for side reactions.

HATU_Mechanism RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus -H⁺ Base Base (DIPEA) O_Acyluronium O-Acyluronium Intermediate RCOO_minus->O_Acyluronium Attacks HATU HATU HATU OAt_Ester OAt-Active Ester O_Acyluronium->OAt_Ester Intramolecular Displacement Amide R-CO-NH-Ar OAt_Ester->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts Amine Ar-NH₂

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 4.1.1: HATU-Mediated Coupling

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or NMP, approx. 0.1 M).

  • Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (1.05 equiv).

  • Base Initiation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv). The order of addition is crucial; the base should be added last to initiate the reaction.

  • Reaction: Stir the mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. For this deactivated amine, reactions may require 4 to 24 hours to reach completion.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Strategy 2: Enhanced Carbodiimide Activation with EDC/Additives

Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are workhorse coupling reagents.[8] The reaction proceeds through a reactive O-acylisourea intermediate.[7][12] For a weak nucleophile, this intermediate may react slowly, leading to side reactions like the formation of an unreactive N-acylurea.[13] To circumvent this, additives are essential.

  • HOBt (1-Hydroxybenzotriazole): Traps the O-acylisourea to form an HOBt-active ester, which is more stable than the O-acylisourea but more reactive towards the amine.

  • DMAP (4-Dimethylaminopyridine): Can be used in catalytic or stoichiometric amounts. It acts as a highly effective acyl transfer agent, forming a very reactive acylpyridinium intermediate, which accelerates the coupling with the electron-deficient amine.[1]

Protocol 4.2.1: EDC/HOBt/DMAP Mediated Coupling

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and EDC·HCl (1.2 equiv).

  • Dissolution: Dissolve the solids in an anhydrous solvent like acetonitrile or DMF (approx. 0.1 M).

  • Pre-activation: Stir the mixture for 20-30 minutes at room temperature. This "pre-activation" step allows for the formation of the HOBt-active ester.

  • Amine & Catalyst Addition: In a separate flask, dissolve 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (1.1 equiv) and DMAP (1.0 equiv) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.

  • Base Addition: Add DIPEA (2.0 equiv) to the combined mixture.

  • Reaction & Monitoring: Stir at room temperature, monitoring by TLC or LC-MS. Reaction times are typically 12-24 hours.

  • Workup & Purification: Follow the same procedure as described in Protocol 4.1.1. The urea byproduct from EDC is water-soluble, which often simplifies the aqueous workup.[13]

Comparative Summary and Troubleshooting

ParameterHATU / DIPEAEDC / HOBt / DMAP
Activation Speed Very FastModerate; requires pre-activation step.
Reactivity Very High. Method of choice for sterically hindered or deactivated amines.[9]High, significantly enhanced by DMAP.[1]
Side Reactions Low risk of racemization.[9] Excess reagent can cap the amine.[10]Risk of N-acylurea formation if amine coupling is slow; minimized by additives.[13]
Workup Standard aqueous extraction.Simplified by water-soluble EDC-urea byproduct.
Cost HigherLower

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Conversion 1. Insufficiently reactive coupling conditions. 2. Wet reagents or solvents. 3. Steric hindrance from the carboxylic acid.1. Switch from EDC to HATU. 2. Ensure all reagents and solvents are anhydrous. 3. Increase reaction temperature to 40-50 °C. Monitor for decomposition.
Multiple Byproducts 1. (EDC) N-acylurea formation. 2. (HATU) Amine capping by excess reagent. 3. Decomposition of starting material or product.1. Ensure additives (HOBt, DMAP) are used with EDC. 2. Use only a slight excess (1.1 equiv) of HATU. 3. Avoid excessive heat or prolonged reaction times.
Reaction Stalls Poor solubility of reagents or intermediates.Switch to a more polar aprotic solvent like NMP or add a co-solvent like DMSO.

Post-Coupling Modification: THP Group Removal

If the final compound requires a free N-H on the indazole ring, the THP group can be easily removed under mild acidic conditions.

Protocol 6.1: Acid-Catalyzed THP Deprotection

  • Dissolution: Dissolve the THP-protected amide (1.0 equiv) in a protic solvent like ethanol or methanol.

  • Acid Addition: Add a solution of HCl (e.g., 4M in 1,4-dioxane or concentrated HCl) dropwise at 0 °C or room temperature. Typically, 2-4 equivalents are sufficient.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The product is often isolated as the HCl salt. If the free base is required, neutralize with a mild base (e.g., sat. NaHCO₃) and extract with an organic solvent.[4]

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Al-zaharani, M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • Total Synthesis. (2024, October 16). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Proprep. What is a THP protecting group, and how is it used in organic synthesis?[Link]

  • Al-zaharani, M., et al. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • CreoSalus. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Jadhav, S. B., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (2019). A mild and efficient THP protection of indazoles and benzyl alcohols in water. [Link]

  • Lee, S., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. NSF PAR. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Salisbury, C. M., & Forman, M. D. (2009, July 21). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Due-Hansen, M. E., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thatipally, S., et al. Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. [Link]

  • Google Patents. (2006). US20060094881A1 - Methods of preparing indazole compounds.
  • University of Pennsylvania. Protective Groups in Synthetic Organic Chemistry. [Link]

  • Sharma, A., et al. (2019). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. PMC. [Link]

  • C&EN. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Truong, T. T., et al. (2021). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Google Patents. (2009).

Sources

Method

Application Note: Reductive Amination Techniques for 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Executive Summary The functionalization of complex heterocyclic scaffolds often requires navigating competing chemical sensitivities. The target substrate, 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine , prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex heterocyclic scaffolds often requires navigating competing chemical sensitivities. The target substrate, 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine , presents a classic dual-challenge in synthetic methodology:

  • Weak Nucleophilicity : The strongly electron-withdrawing fluorine atom at the C6 position exerts an inductive (-I) effect, significantly reducing the nucleophilicity of the adjacent C5 primary amine[1].

  • Acid Sensitivity : The tetrahydropyranyl (THP) protecting group at N1 is an acetal, making it highly labile to Brønsted acids, which trigger rapid deprotection via an oxocarbenium intermediate[2].

This application note details field-proven, self-validating protocols to achieve high-yielding reductive amination on this substrate without compromising the THP group.

Mechanistic Causality & Substrate Profiling

To successfully alkylate this substrate, the reaction must overcome the high activation energy of imine formation without crossing the pH threshold that triggers THP cleavage.

Standard reductive amination protocols often utilize acetic acid (AcOH) or trifluoroacetic acid (TFA) to accelerate iminium ion formation[3]. However, for 1-THP-indazoles, even moderate concentrations of Brønsted acids can lead to premature deprotection. Furthermore, the weakly nucleophilic nature of the fluoroaniline moiety means that standard direct amination conditions (e.g., simple mixing of amine, aldehyde, and NaBH(OAc)3) often stall at incomplete conversion[4].

To solve this, we employ dehydrative pre-activation . By using Titanium(IV) isopropoxide (Ti(OiPr)4) or activated 4Å molecular sieves, we provide mild Lewis acidic activation and physical water sequestration. This drives the condensation equilibrium forward without generating free protons[5].

Causality Start Reaction Conditions Path1 Strong Brønsted Acid (e.g., TFA, HCl) Start->Path1 Path2 Mild Lewis Acid / Sieves (Ti(OiPr)4 / MS 4Å) Start->Path2 Result1 THP Deprotection (Product Loss) Path1->Result1 Oxocarbenium Formation Result2 Successful Imine Formation (THP Intact) Path2->Result2 Controlled Dehydration

Caption: Causality of acid selection on THP-protecting group stability during amination.

Strategic Reagent Selection and Workflow

The choice of reducing agent is equally critical. Sodium triacetoxyborohydride (NaBH(OAc)3) is the premier choice for aldehydes due to its mild nature and selectivity for iminium ions over carbonyls[3]. For more sterically hindered ketones, the Ti(OiPr)4 pre-activation followed by Sodium borohydride (NaBH4) reduction provides the necessary kinetic push[5].

ReductiveAmination Substrate 6-Fluoro-1-(THP)- 1H-indazol-5-amine Imine Imine / Iminium Intermediate Substrate->Imine Ti(OiPr)4 or MS 4Å (-H2O) Carbonyl Aldehyde / Ketone Carbonyl->Imine Product N-Alkyl-6-fluoro-1-(THP)- 1H-indazol-5-amine Imine->Product NaBH(OAc)3 or NaBH4 (Hydride Transfer)

Caption: Workflow for the reductive amination of 6-fluoro-1-(THP)-1H-indazol-5-amine.

Quantitative Optimization Data

The following table summarizes the optimization landscape for this specific scaffold, demonstrating the causal relationship between reagent selection and THP integrity.

Reducing SystemAdditive / DehydratorCarbonyl TypeConversion (%)THP Cleavage (%)Recommendation
NaBH(OAc)3 Molecular Sieves 4ÅAldehyde>95%<2%Optimal for Aldehydes
NaBH(OAc)3 AcOH (1.0 eq)Aldehyde85%~10%Acceptable, monitor time
NaBH(OAc)3 TFA (0.1 eq)Aldehyde40%>50%Avoid (Acidic cleavage)
NaBH4 Ti(OiPr)4 (2.0 eq)Ketone88%<2%Optimal for Ketones
NaCNBH3 ZnCl2 (0.5 eq)Ketone65%15%Suboptimal, toxic byproducts

Experimental Protocols

Protocol A: Direct Reductive Amination with NaBH(OAc)3 (For Aldehydes)

This protocol utilizes physical dehydration to drive imine formation, completely avoiding acidic additives that threaten the THP group.

Step-by-Step Methodology:

  • Preparation : Flame-dry a reaction flask and purge with inert gas (N2 or Ar).

  • Substrate Loading : Dissolve 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Causality: DCE is chosen over dichloromethane (DCM) because its higher boiling point allows for gentle heating if required, and it provides superior solubility for NaBH(OAc)3[3].

  • Dehydration : Add 500 mg of freshly activated 4Å molecular sieves. Stir the suspension at room temperature for 2–4 hours.

    • Self-Validation (IPC 1): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the starting amine peak is <5% relative to the imine intermediate. If stalled, warm to 40 °C.

  • Reduction : Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq, 1.5 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition prevents localized exothermic spikes. NaBH(OAc)3 selectively reduces the iminium ion over the unreacted aldehyde[3].

  • Completion & Quench : Stir at room temperature for 12 hours. Quench by slowly adding saturated aqueous NaHCO3 (10 mL).

    • Causality: A mild basic quench neutralizes any generated acetic acid (from the reducing agent) and prevents THP cleavage during workup.

Protocol B: Ti(OiPr)4-Mediated Amination (For Ketones & Hindered Aldehydes)

Ketones react sluggishly with weakly nucleophilic anilines. This protocol uses Ti(OiPr)4 to strongly activate the carbonyl and trap the imine as a titanium complex.

Step-by-Step Methodology:

  • Imine Formation : In a dry flask under N2, combine the indazol-5-amine (1.0 eq, 1.0 mmol) and the ketone (1.5 eq, 1.5 mmol) in anhydrous THF (5 mL).

  • Titanium Activation : Add Titanium(IV) isopropoxide (2.0 eq, 2.0 mmol) dropwise via syringe. Stir at room temperature for 12–18 hours.

    • Causality: Ti(OiPr)4 acts as a potent water scavenger and Lewis acid. It coordinates the carbonyl oxygen, increasing its electrophilicity, which is mandatory to overcome the weak nucleophilicity of the ortho-fluoroaniline[5]. Crucially, it does not generate free protons, leaving the THP group intact.

    • Self-Validation (IPC 1): Monitor via TLC (Hexanes:EtOAc 7:3). The primary amine spot must be consumed before adding the reductant.

  • Reduction : Cool the reaction to 0 °C. Add anhydrous methanol (2 mL), followed immediately by NaBH4 (1.5 eq, 1.5 mmol) in one portion.

    • Causality: Methanol breaks up the titanium-imine complex, and NaBH4 rapidly traps the released imine. NaBH(OAc)3 is generally too weak to reduce these hindered titanium complexes efficiently.

  • Workup : Stir for 2 hours. Quench with water (2 mL). A white precipitate of TiO2 will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over Na2SO4, and concentrate.

Troubleshooting & Self-Validating Systems

To ensure the integrity of the protocol, implement the following self-validating checks:

  • Premature THP Cleavage : If LC-MS reveals a peak corresponding to [M-84] (loss of THP), your solvent is likely wet, or the aldehyde contains residual carboxylic acid impurities. Correction: Pass the aldehyde through basic alumina prior to use.

  • Over-alkylation (Dialkylation) : Reductive amination with primary amines can sometimes yield tertiary amines (dialkylation)[3]. Correction: Ensure the amine is strictly kept as the limiting reagent (1.0 eq) and the carbonyl is in slight excess.

  • Stalled Imine Formation : If the ortho-fluoro effect prevents condensation even with Ti(OiPr)4, switch the solvent to toluene and utilize a Dean-Stark apparatus with catalytic pyridinium p-toluenesulfonate (PPTS) under strict monitoring, though this increases the risk of THP loss.

References

  • BenchChem. "1-Benzyl-1H-indazol-5-amine | Research Chemical." Benchchem.com.
  • RSC Publishing. "Organic & Biomolecular Chemistry." Rsc.org.
  • Zhu, C., et al. "Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles." NIH.gov.
  • MDPI. "Two-Step One-Pot Reductive Amination of Furanic Aldehydes." Mdpi.com.
  • Sciforum. "Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system." Sciforum.net.
  • Harvard University (Myers Chem 115). "Reduction with Sodium Triacetoxyborohydride." Harvard.edu.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Welcome to the Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the functionalization of indazole derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the functionalization of indazole derivatives. Synthesizing 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine requires strict control over regioselectivity, protecting group stability, and chemoselective reduction.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative data comparisons, and validated Standard Operating Procedures (SOPs) to ensure a self-validating, high-yield experimental setup.

Synthesis Workflow & Critical Failure Points

The following diagram maps the optimal synthetic route alongside common mechanistic failure points (kinetic trapping, over-reduction, and acid cleavage) that compromise overall yield.

SynthesisWorkflow SM 6-Fluoro-5-nitro-1H-indazole (Starting Material) Protect THP Protection (DHP, CSA, Toluene, 100°C) SM->Protect N1_THP 6-Fluoro-5-nitro-1-(THP)-1H-indazole (Target Intermediate) Protect->N1_THP Thermodynamic Control N2_THP N2-THP Isomer (Kinetic Byproduct) Protect->N2_THP Low Temp / Wrong Acid Reduce Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) N1_THP->Reduce Target 6-Fluoro-1-(THP)-1H-indazol-5-amine (Final Target) Reduce->Target Chemoselective Defluoro Defluorinated Byproduct (If Pd/C & H2 used) Reduce->Defluoro Over-reduction Deprotect Deprotected Byproduct (If acidic conditions used) Reduce->Deprotect Acid Cleavage

Fig 1. Synthesis workflow of 6-Fluoro-1-(THP)-1H-indazol-5-amine highlighting failure points.

Troubleshooting Guide & FAQs

Q1: Why am I isolating a high percentage of the N2-THP isomer instead of the desired N1-THP intermediate? A: Indazoles exhibit annular tautomerism. During tetrahydropyranylation with 3,4-dihydro-2H-pyran (DHP), the N2 nitrogen is highly nucleophilic, leading to the rapid formation of the N2-THP isomer under kinetic control. However, the N1-THP isomer is thermodynamically more stable due to reduced steric hindrance. Solution: Shift the reaction entirely to thermodynamic control. Instead of running the reaction at room temperature, use a specific acid catalyst like (1R)-(-)-camphor-10-sulfonic acid (CSA) and heat the reaction in toluene to 100 °C for 6 hours[1]. This thermal energy allows the kinetic N2 product to revert and equilibrate to the stable N1 isomer, drastically improving your regioselective yield[2].

Q2: I am losing the THP protecting group during the nitro reduction step or workup. How do I prevent this? A: The THP group forms an acetal linkage that is notoriously labile in aqueous acidic environments. If your reduction protocol utilizes acidic conditions (e.g., SnCl2/HCl, Fe/HCl, or glacial acetic acid), the THP group will inevitably cleave. Solution: Ensure strict pH control throughout the workflow. First, quench your THP protection reaction with saturated aqueous NaHCO3 before extraction to neutralize the CSA[2]. Second, for the nitro reduction, utilize strictly neutral or mildly basic conditions. The Béchamp reduction modified with ammonium chloride (Fe/NH4Cl) is ideal, as it provides the necessary proton source without dropping the pH to a level that compromises the acetal[3].

Q3: Catalytic hydrogenation (Pd/C, H2) is causing significant defluorination of my indazole. What is the mechanistic cause and the best alternative? A: Palladium on carbon (Pd/C) is highly efficient for nitro reduction but is also a potent catalyst for hydrodefluorination, especially on electron-deficient aromatic rings. The oxidative addition of Pd(0) into the activated C-F bond competes with the reduction of the nitro group, leading to a des-fluoro byproduct. Solution: Abandon Pd/C for this specific substrate. The Fe/NH4Cl protocol is entirely chemoselective. It will quantitatively reduce the nitro group to the amine via single-electron transfer mechanisms while leaving the aryl fluoride bond completely intact[3].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between chosen reaction conditions and the resulting yield, demonstrating why specific protocols are mandated.

Reaction StepMethod / ConditionsPrimary Issue AddressedExpected Target Yield
THP Protection DHP, CSA, Toluene, 100 °COvercomes N2-THP kinetic trapping80 - 85%
THP Protection DHP, PTSA, DCM, 25 °CControl (Poor Regioselectivity)< 50% (N1 isomer)
Nitro Reduction Fe, NH4Cl, EtOH/H2O, 80 °CPrevents defluorination & THP cleavage90 - 95%
Nitro Reduction H2, Pd/C, MeOH, 25 °CControl (High Defluorination)< 40%
Nitro Reduction SnCl2, HCl, EtOH, 80 °CControl (THP Acetal Cleavage)0%

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Adhering to the specific workup conditions ensures the structural integrity of the intermediates.

SOP 1: Regioselective N1-THP Protection
  • Charge a round-bottom flask with 6-fluoro-5-nitro-1H-indazole (1.0 eq) and anhydrous toluene (approx. 10 mL/g).

  • Add 3,4-dihydro-2H-pyran (DHP) (2.0 - 3.0 eq) and (1R)-(-)-camphor-10-sulfonic acid (CSA) (0.05 - 0.1 eq)[1].

  • Heat the reaction mixture to 100 °C and stir for 6 hours to ensure thermodynamic equilibration to the N1 isomer[2].

  • Cool the mixture to room temperature.

  • Critical Step: Quench the reaction with saturated aqueous NaHCO3 to neutralize the CSA and prevent THP cleavage during concentration[2].

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via silica gel chromatography to isolate 6-fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

SOP 2: Chemoselective Nitro Reduction
  • Dissolve the intermediate 6-fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a mixture of Ethanol and Water (typically 4:1 v/v).

  • Add Iron (Fe) powder (5.0 - 10.0 eq) and Ammonium Chloride (NH4Cl) (2.0 - 5.0 eq)[3]. (Note: Do not substitute with HCl or acetic acid).

  • Heat the suspension to 80 °C and stir vigorously for 2-4 hours. Monitor completion via LC-MS to ensure no starting material remains.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove iron residues, washing the filter cake thoroughly with ethyl acetate.

  • Wash the filtrate with saturated aqueous NaHCO3 and brine to remove inorganic salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the final product: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine .

References

  • Title: WO2025230961A1 - Small molecule inhibitors of kras proteins Source: Google Patents URL
  • Title: WO2024103010A1 - Small molecule inhibitors of kras proteins Source: Google Patents URL

Sources

Optimization

Technical Support Center: HPLC Purity Analysis for 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Welcome to the Technical Support Center. Analyzing complex heterocyclic amines with acid-labile protecting groups requires a delicate balance of chromatographic conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing complex heterocyclic amines with acid-labile protecting groups requires a delicate balance of chromatographic conditions. 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine presents a dual challenge: a basic primary amine at the C5 position that is prone to peak tailing, and a tetrahydropyran (THP) protecting group at the N1 position that is highly susceptible to acid-catalyzed cleavage.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating optimized protocol to ensure uncompromising scientific integrity in your purity assays.

Part 1: Method Development & Troubleshooting Workflow

HPLC_Optimization Start Initial Method: 0.1% TFA / ACN Check1 Evaluate Peak Shape (C5-Amine Interaction) Start->Check1 Check2 Evaluate Stability (N1-THP Cleavage) Start->Check2 Issue1 Peak Tailing (Asymmetry > 1.5) Check1->Issue1 Silanol Binding Issue2 On-Column Degradation (Des-THP Impurity) Check2->Issue2 Acid Hydrolysis Fix1 Use End-Capped C18 & Optimize Buffer Issue1->Fix1 Fix2 Switch to Neutral pH (10 mM NH4OAc) Issue2->Fix2 Opt Optimized Workflow: Neutral Buffer + Gradient Elution Fix1->Opt Fix2->Opt

Workflow for optimizing HPLC methods for THP-protected indazole amines.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing (Asymmetry factor > 2.0) for the main peak. How can I correct this? Causality: Peak tailing in this molecule is driven by the primary amine at the C5 position. Basic amines are notorious for undergoing secondary ion-exchange interactions with acidic, unreacted silanol groups (Si-O⁻) on the silica stationary phase[1]. Solution: Do not attempt to fix this by lowering the pH to 2.0 (which is the traditional method to protonate and neutralize silanols), as this will destroy your molecule (see Q2). Instead, use a highly end-capped, base-deactivated C18 column (e.g., Waters XBridge or YMC Meteoric Core)[2]. Operating at a near-neutral pH (pH ~6.0-6.8) ensures the C5-aniline derivative is largely unprotonated, significantly reducing its electrostatic attraction to the silica matrix[3].

Q2: My chromatogram shows a secondary peak eluting earlier than the main peak, and the main peak area decreases over time. Is my sample degrading? Causality: Yes, you are likely observing on-column or in-vial degradation. The N1-position is protected by a tetrahydropyran (THP) group. The THP-nitrogen linkage functions as an aminal/hemiacetal equivalent and is highly sensitive to acidic hydrolysis[4]. If your mobile phase contains standard acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid, the THP group will cleave during the run, generating the highly polar des-THP impurity (6-fluoro-1H-indazol-5-amine) which elutes early. Self-Validating Check: To confirm if the degradation is happening on-column versus in the vial, inject the sample at two different flow rates (e.g., 0.5 mL/min and 1.0 mL/min). If the relative area percent of the des-THP peak increases at the slower flow rate, the degradation is a function of column residence time, confirming mobile phase incompatibility.

Q3: I am experiencing baseline drift and shifting retention times between consecutive injections. Causality: The THP group imparts massive hydrophobicity to the otherwise polar indazole core. Highly lipophilic compounds require stringent column equilibration. If the column is not properly re-equilibrated to the initial aqueous conditions, or if there are micro-fluctuations in the pump's gradient proportioning valve, the retention time of this lipophilic compound will drift[5]. Solution: Increase the post-run equilibration time to at least 5–10 column volumes. Ensure your sample diluent closely matches the initial mobile phase conditions to prevent solvent-mismatch fronting.

Part 3: Quantitative Data & Optimized Protocol

Method Comparison Summary

The following table summarizes the quantitative metrics and mechanistic rationale for shifting from a standard acidic method to our optimized neutral method.

ParameterStandard Acidic Method (0.1% TFA)Optimized Neutral Method (10 mM NH₄OAc)Mechanistic Rationale
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Acetate (pH ~6.7)Neutral pH prevents acid-catalyzed hydrolysis of the N1-THP group[4].
Column Choice Standard C18High-density End-capped C18Minimizes secondary silanol interactions with the C5-amine[1].
THP Stability Poor (< 70% recovery)Excellent (> 99.5% recovery)Acetals/aminals are thermodynamically stable at neutral to basic pH.
Peak Asymmetry ( As​ ) > 2.0 (Severe tailing)1.0 - 1.2 (Symmetrical)Unprotonated amine at pH 6.7 reduces ionic binding to silica[3].
Step-by-Step Methodology: Optimized Purity Analysis

This protocol is designed as a self-validating system to ensure the integrity of the THP group while maintaining sharp peak shapes for the basic amine.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate (NH₄OAc, LC-MS grade) in 1.0 L of ultrapure water to create a 10 mM solution. Crucial: Do not adjust the pH with acetic acid. Leave it at its native pH (~6.7) to ensure THP stability[2]. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Step 2: Sample Preparation (Self-Validating)

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile.

  • Standard Preparation: Dissolve 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine to a final concentration of 0.5 mg/mL.

  • Stability Control: Prepare a second vial of the same concentration and leave it on the autosampler at room temperature for 24 hours. Inject both the fresh and 24-hour samples. The difference in the des-THP impurity area must be < 0.5% to validate solution stability.

Step 3: Chromatographic Conditions

  • Column: YMC Meteoric Core C18 or Waters XBridge C18 (150 mm × 4.6 mm, 3 µm).

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer for the bulky THP derivative, further reducing tailing).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Photodiode Array recommended for peak purity indexing).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 95% B

    • 12.0 - 15.0 min: Hold at 95% B (Washes hydrophobic impurities)

    • 15.0 - 15.1 min: Drop to 10% B

    • 15.1 - 22.0 min: Re-equilibration at 10% B

Step 4: System Suitability Testing (SST) Before analyzing experimental samples, the system must pass the following criteria:

  • Tailing Factor: The asymmetry factor ( As​ ) of the main peak must be ≤ 1.5.

  • Carryover: A blank injection immediately following the standard must show no ghost peaks ≥ 0.05% of the main peak area.

  • Resolution: If the des-THP impurity is present, the resolution ( Rs​ ) between the des-THP peak and the main peak must be ≥ 2.0.

Part 4: References

  • Fornstedt, T., et al. (2015). Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Analytical Separation Science, Wiley-VCH. Available at:

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee. Available at:

  • Troubleshooting in Chromatography. Journal of Chromatographic Science, Oxford University Press. Available at:

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists. (2017). ACS Medicinal Chemistry Letters. Available at:

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC - National Institutes of Health. Available at:

Sources

Troubleshooting

Advanced Technical Support Center: Overcoming Steric Hindrance in 6-Fluoro-1-(THP)-1H-indazol-5-amine Couplings

Welcome to the Technical Support Center for advanced synthetic troubleshooting. Functionalizing highly substituted indazole scaffolds—specifically performing C-N cross-couplings on 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. Functionalizing highly substituted indazole scaffolds—specifically performing C-N cross-couplings on 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine—presents unique thermodynamic and kinetic challenges. This guide is designed for drug development professionals and synthesists, providing field-proven methodologies, mechanistic causality, and self-validating protocols to bypass steric bottlenecks.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does the 6-fluoro substituent severely impede standard Buchwald-Hartwig aminations at the 5-amino position? A: The ortho-fluoro substituent introduces a dual barrier that stalls the catalytic cycle.

  • Steric Clash: The atomic radius of fluorine restricts the conformational freedom of the intermediate palladium-amido complex. This physical bulk prevents the complex from adopting the required cis-geometry necessary for the final reductive elimination step[1].

  • Electronic Deactivation: Fluorine is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the adjacent 5-amino group, significantly reducing its nucleophilicity[2]. Consequently, the coordination of the amine to the Pd(II) center becomes the rate-limiting step, often leading to catalyst degradation before the product can form.

Q2: How does the N1-THP protecting group influence the coupling environment? A: While the tetrahydropyranyl (THP) group is distal to the reaction center at C5, its massive steric bulk alters the overall lipophilicity and 3D conformation of the indazole core. Furthermore, THP protection of indazoles under basic conditions can yield a mixture of N1 (thermodynamic) and N2 (kinetic) regioisomers[3]. If your starting material is a mixture, the N2-THP isomer will project the bulky pyran ring closer to the C5 reaction site, exacerbating steric hindrance. Always verify N1-regiopurity via 2D NMR (NOESY) prior to coupling.

Q3: Which ligand system is most effective for this specific hindered scaffold? A: Standard bidentate ligands (like BINAP or dppf) fail here because they form rigid, sterically congested Pd complexes that cannot accommodate the ortho-fluoroarylamine. We strongly recommend dialkylbiaryl phosphine ligands, specifically BrettPhos or RuPhos [4]. Causality: The bulky dicyclohexylphosphino group and the specifically substituted biphenyl backbone of BrettPhos force the palladium center into a highly reactive, monoligated L−Pd(0) state. This unique architecture physically "pushes" the sterically hindered ortho-fluoroarylamine toward reductive elimination, accelerating C-N bond formation[4].

Q4: Why am I seeing high rates of protodehalogenation instead of the coupled product? A: Protodehalogenation occurs when the rate of β -hydride elimination outpaces reductive elimination. This is typically caused by using an excessively strong base (which degrades the catalyst) or a solvent with trace moisture. Switching from Cs2​CO3​ to NaOtBu and ensuring strictly anhydrous toluene will suppress this side reaction.

Part 2: Quantitative Data & Optimization

The following table summarizes the empirical screening data for the Buchwald-Hartwig amination of 6-Fluoro-1-(THP)-1H-indazol-5-amine with a standard secondary amine. These metrics highlight the necessity of the BrettPhos/ NaOtBu system.

LigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Primary Byproduct
BINAP Cs2​CO3​ 1,4-Dioxane1002515Unreacted SM
XPhos NaOtBu Toluene1106558Protodehalogenation
RuPhosLHMDSTHF808072N/A
BrettPhos NaOtBu Toluene 110 >99 92 None (Clean)

Part 3: Visualizing the Reaction Logic

Catalytic Cycle & Steric Bottlenecks

The diagram below illustrates the catalytic cycle, isolating the exact phase where the 6-fluoro group bottlenecks the reaction, and how BrettPhos provides the kinetic acceleration required to overcome it.

CatalyticCycle Pd0 Monoligated L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd Fast AmineCoord Amine Coordination (Steric Barrier: 6-Fluoro) OxAdd->AmineCoord Deprotonation Base Deprotonation (NaOtBu) AmineCoord->Deprotonation Rate-Limiting RedElim Reductive Elimination (BrettPhos Acceleration) Deprotonation->RedElim RedElim->Pd0 Product Release

Fig 1. Catalytic cycle highlighting the steric bottleneck and BrettPhos acceleration.

Experimental Workflow

ExperimentalWorkflow A 1. Substrate Preparation 6-Fluoro-1-(THP)-1H-indazol-5-amine B 2. Catalyst Pre-activation Pd2(dba)3 + BrettPhos (1:2 ratio) A->B C 3. Buchwald-Hartwig Coupling NaOtBu, Toluene, 110°C, 12h B->C D 4. Aqueous Workup EtOAc Extraction, Brine Wash C->D E 5. THP Deprotection 2M HCl in EtOH, 60°C, 4h D->E F 6. Final Isolation Neutralization & Crystallization E->F

Fig 2. Step-by-step experimental workflow for coupling and subsequent THP deprotection.

Part 4: Self-Validating Experimental Protocols

Protocol 1: BrettPhos-Mediated Buchwald-Hartwig Amination

This protocol utilizes a pre-activation sequence. Validating the active catalyst formation visually ensures the reaction will not stall at the oxidative addition phase.

Reagents:

  • 6-Fluoro-1-(THP)-1H-indazol-5-amine (1.0 eq)

  • Coupling Amine Partner (1.2 eq)

  • Pd2​(dba)3​ (0.05 eq, 5 mol%)

  • BrettPhos (0.10 eq, 10 mol%)

  • NaOtBu (1.5 eq)

  • Anhydrous Toluene (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Self-Validation Step): In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ and BrettPhos in 20% of the total anhydrous toluene volume. Stir at 100°C for 10 minutes.

    • Validation: The solution must transition from a dark purple/red (inactive dba complex) to a clear, pale yellow/green solution. If the solution remains dark, the catalyst has oxidized; discard and restart.

  • Substrate Loading: Cool the pre-activated catalyst to room temperature. Add the 6-Fluoro-1-(THP)-1H-indazol-5-amine, the coupling amine, and NaOtBu .

  • Solvent Addition: Add the remaining 80% of the anhydrous toluene. Seal the flask and purge with argon for 5 minutes.

  • Reaction: Heat the mixture to 110°C in an oil bath. Monitor via LC-MS. The severe steric hindrance dictates a longer reaction time; expect full conversion between 12 to 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with water and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Acidic THP Deprotection

THP groups are stable to the basic conditions of the coupling but are readily cleaved under mild acidic conditions[3].

Step-by-Step Methodology:

  • Acidification: Dissolve the crude coupled product in absolute ethanol (0.2 M). Add 2M aqueous HCl (5.0 eq).

  • Cleavage: Heat the solution to 60°C. Monitor via TLC (typically 3-4 hours). The highly polar deprotected indazole will baseline on normal phase TLC.

  • Neutralization (Self-Validation Step): Cool the mixture to 0°C. Slowly add saturated aqueous NaHCO3​ until the pH reaches 7.5–8.0.

    • Validation: A precipitate should form immediately upon neutralization, as the free indazole is significantly less soluble in aqueous ethanol than its protonated salt.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the final functionalized 5-amino-6-fluoro-1H-indazole.

References

  • "Selenated NHC-Pd(II) Pincer Complex Catalyzed, Temperature-Dependent Selective Hydroamination and Oxidative Amination of Olefins", ACS Publications,[Link]

  • "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions", ACS Publications,[Link]

  • "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines", ACS Publications,[Link]

Sources

Optimization

Minimizing side reactions in the functionalization of THP-protected indazol-5-amines

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of working with THP-protected indazol-5-amines....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of working with THP-protected indazol-5-amines.

The tetrahydropyranyl (THP) group is a highly versatile, acetal-based protecting group used to mask the acidic N-H of the indazole core (at N1 or N2), directing electrophiles or cross-coupling reagents exclusively to the 5-amino position[1]. However, the THP group's sensitivity to acid and its propensity to migrate under thermal or basic conditions often lead to frustrating side reactions.

This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-yielding, regioselective functionalization.

Workflow & Side Reaction Pathways

G Start 1H-Indazol-5-amine Protect THP Protection (DHP, p-TsOH) Start->Protect N1 N1-THP Isomer (Thermodynamic) Protect->N1 Reflux/18h N2 N2-THP Isomer (Kinetic) Protect->N2 RT/5h Func 5-Amine Functionalization (Amidation / Coupling) N1->Func N2->Func Side1 Side Reaction: Premature Deprotection Func->Side1 Strong Acid (e.g., AcOH) Side2 Side Reaction: THP Migration Func->Side2 Strong Base/Heat (e.g., NaOtBu >100°C) Deprotect THP Deprotection (HCl/EtOH or TFA) Func->Deprotect Optimized Conditions Product Functionalized 1H-Indazole Deprotect->Product

Workflow of THP-indazole functionalization highlighting key side reaction pathways.

Troubleshooting Guide: Reductive Amination & Amidation

Symptom: Complete or partial loss of the THP protecting group during the reductive amination of the 5-amine, resulting in complex mixtures of unprotected and over-alkylated products.

Root Cause Analysis (Causality): The THP group is an acetal. Acetals undergo rapid hydrolysis in the presence of aqueous acids[1]. Standard reductive amination protocols often utilize sodium cyanoborohydride (NaBH₃CN) in methanol with acetic acid (AcOH) to catalyze iminium ion formation. The localized acidity of AcOH is sufficient to protonate the THP ether oxygen, triggering ring-opening and subsequent cleavage of the protecting group. Furthermore, the unprotected indazole nitrogen can then compete as a nucleophile, leading to over-alkylation.

Self-Validating Protocol: Acid-Free Reductive Amination To prevent THP cleavage, the reaction must rely on the inherent electrophilicity of the aldehyde and the mild hydride donor properties of sodium triacetoxyborohydride (NaBH(OAc)₃) in an aprotic solvent.

  • Imine Formation: Dissolve N-THP-indazol-5-amine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Dehydration: Add activated 4Å molecular sieves. Stir at room temperature for 2–4 hours.

    • Validation Step: Pull a 10 µL aliquot, dilute in ethyl acetate, and check via TLC (Hexane/EtOAc). Do not proceed until the starting amine spot is completely consumed, indicating full conversion to the intermediate imine.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes. Do not add acetic acid.

  • Completion: Stir for 4–12 hours at room temperature.

  • Quench: Add saturated aqueous NaHCO₃ carefully to neutralize the boron species. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Troubleshooting Issue Issue: THP Loss During Reductive Amination CheckAcid Are you using AcOH or TFA as an additive? Issue->CheckAcid YesAcid Yes CheckAcid->YesAcid NoAcid No CheckAcid->NoAcid FixAcid Root Cause: Acetal Hydrolysis. Switch to NaBH(OAc)3 in DCE without acid additives. YesAcid->FixAcid CheckWater Check for adventitious water or unneutralized starting materials. NoAcid->CheckWater

Logical troubleshooting tree for premature THP deprotection.

Troubleshooting Guide: Buchwald-Hartwig Cross-Coupling

Symptom: Low yields of the desired N-aryl-indazol-5-amine, accompanied by THP migration (yielding a mixture of N1 and N2 protected isomers) or complete failure of the coupling.

Root Cause Analysis (Causality): Buchwald-Hartwig aminations require a strong base to deprotonate the amine coordinating to the palladium center. Highly basic conditions (e.g., NaOtBu) at elevated temperatures (>100 °C) can induce deprotonation of the indazole ring system if any moisture is present, or cause the THP group to migrate. The N2-THP isomer is kinetically favored, while the N1-THP isomer is thermodynamically more stable[2]. High heat and strong bases facilitate the equilibration from N2 to N1, complicating purification[3].

Self-Validating Protocol: Mild Cross-Coupling Using a weaker base (Cs₂CO₃) and a highly active bidentate ligand (Xantphos or BINAP) allows the reaction to proceed at lower temperatures, preserving the regiochemistry of the THP group[4].

  • Preparation: In a flame-dried Schlenk tube, combine N-THP-indazol-5-amine (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv)[3].

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times). Validation Step: Ensure the Cs₂CO₃ is free-flowing and not clumped; clumped base indicates moisture absorption, which will poison the catalyst and cleave the THP.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.1 M).

  • Reaction: Heat the mixture at 80 °C (do not exceed 85 °C) for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate.

Quantitative Data: Reaction Conditions & Side Reaction Impact

The following table summarizes the quantitative impact of various reaction parameters on side-product formation during indazole functionalization, based on established literature metrics.

Functionalization / StepReagents & ConditionsPrimary Side ReactionQuantitative Outcome / Yield
THP Protection (Kinetic) DHP, p-TsOH (cat.), DCM, RT, 5hN1-THP formation>95% N2-THP isomer (Single product)[2]
THP Protection (Thermodynamic) DHP, p-TsOH (cat.), DCM, Reflux, 18hN2-THP formation3:1 ratio of N1-THP to N2-THP[2]
Reductive Amination NaBH₃CN, AcOH, MeOH, RTPremature THP Cleavage>40% THP loss; 30-50% target yield
Reductive Amination NaBH(OAc)₃, DCE, RT (No Acid)Over-alkylation (Trace)<5% THP loss ; >85% target yield
Buchwald-Hartwig Pd₂(dba)₃, NaOtBu, Toluene, 110 °CTHP Migration (N2 to N1)>50% Isomerization; Moderate yield[3]
Buchwald-Hartwig Pd₂(dba)₃, BINAP, NaOtBu, THF, 80 °CByproduct formationMinimized byproducts; High conversion [3]

Frequently Asked Questions (FAQs)

Q1: Does it matter if my indazole is protected at the N1 or N2 position prior to 5-amine functionalization? A: Yes, it dictates both the physical properties of the intermediate and the thermodynamic stability during downstream steps. The N2 lone pair is more kinetically accessible, meaning brief protection under mild conditions yields the N2-THP isomer. However, the 1H tautomer of indazole is inherently more stable. If your downstream functionalization requires high heat or strong bases, the N2-THP group may spontaneously migrate to the N1 position[2]. If possible, drive the initial protection to the N1 thermodynamic product by refluxing for 18 hours to ensure stability later on[3].

Q2: I am trying to couple an acid chloride to the 5-amine, but I keep getting an imide (over-acylation). How do I stop this? A: The 5-amino group on the indazole ring is highly nucleophilic. When using highly reactive electrophiles like acid chlorides, the initial amide product can react with a second equivalent of the acid chloride. To prevent this, abandon acid chlorides and use standard peptide coupling reagents (e.g., HATU or EDC/HOBt) with the corresponding carboxylic acid and N,N-diisopropylethylamine (DIPEA) in DMF. This generates a milder active ester that selectively mono-acylates the amine.

Q3: How do I cleanly remove the THP group after my functionalization is complete without destroying my new 5-amine modification? A: THP is easily removed under mild Brønsted acidic conditions[5]. Dissolve the functionalized N-THP indazole in methanol or ethanol. Add a catalytic amount of p-TsOH or a solution of 2-4 M HCl in dioxane. Stir at room temperature for 1 to 3 hours[1]. The reaction is usually very clean. Neutralize with saturated aqueous NaHCO₃ before extraction to isolate the free indazole.

References

  • National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." PMC. Available at: [Link]

  • The Journal of Organic Chemistry. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." ACS Publications. Available at:[Link]

  • Organic & Biomolecular Chemistry. "Cu (II)-Catalyzed cross-coupling of various aryl boronic acids with 5 and 6-amino indazoles." RSC Publishing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: THP vs. SEM Protecting Groups for 6-Fluoro-1H-indazol-5-amine Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Mechanistic causality, orthogonal stability, and self-validating experimental protocols. Executive Summary & Strategic Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Mechanistic causality, orthogonal stability, and self-validating experimental protocols.

Executive Summary & Strategic Context

In the development of small-molecule therapeutics—particularly kinase inhibitors—6-fluoro-1H-indazol-5-amine serves as a highly privileged pharmacophore. However, functionalizing the 5-amine or the C3 position of the indazole core requires precise control over the highly nucleophilic and tautomeric pyrazole nitrogen (N1/N2). Without protection, the indazole N-H can poison palladium catalysts, undergo undesired cross-couplings, or lead to intractable regiochemical mixtures during electrophilic substitutions[1][2].

As a Senior Application Scientist, I frequently evaluate the trade-offs between the two most robust indazole protecting groups: THP (Tetrahydropyranyl) and SEM (2-(Trimethylsilyl)ethoxymethyl) . This guide objectively compares their performance, stability profiles, and structural impacts to help you select the optimal synthetic route.

Mechanistic Causality: Why THP or SEM?

The THP Group: Cost-Effective and Base-Stable

The THP group is an acetal-type protecting group installed via the acid-catalyzed addition of the indazole nitrogen across the enol ether double bond of 3,4-dihydro-2H-pyran (DHP)[2][3].

  • The Causality of Chirality: Because the addition occurs at the C2 position of the pyran ring, THP protection inherently generates a new stereocenter[3][4]. If your target molecule already possesses a chiral center, THP protection will yield a mixture of diastereomers, significantly complicating NMR interpretation.

  • Orthogonality: THP is highly stable to strong bases, nucleophiles, and organometallic reagents (e.g., Grignard reagents, Suzuki coupling conditions) but is highly labile to aqueous or anhydrous acids[5].

The SEM Group: Acid-Tolerant and Spectroscopically Clean

The SEM group is an alkoxyalkyl ether that leverages the unique properties of organosilicon chemistry[3]. It is installed via nucleophilic substitution using SEM-Cl under basic conditions[1].

  • The Causality of Cleavage: SEM deprotection relies on the exceptionally high bond dissociation energy of the Si–F bond (~582 kJ/mol). When treated with a fluoride source like TBAF, the fluoride attacks the silicon atom, triggering a fragmentation cascade that releases ethylene gas, formaldehyde, and the free indazole[1][5].

  • Orthogonality: Unlike THP, SEM does not introduce a chiral center, resulting in clean, easily interpretable NMR spectra. It is stable to mild acids, strong bases, and most cross-coupling conditions, making it ideal for lengthy, multi-step syntheses.

Decision Framework & Workflow

Use the following decision matrix to determine which protecting group aligns with your downstream synthetic requirements.

G Start 6-Fluoro-1H-indazol-5-amine Q1 Are strong acidic conditions needed in downstream steps? Start->Q1 SEM Select SEM Protection (Acid-tolerant, Orthogonal) Q1->SEM Yes Q2 Is chiral center generation acceptable for NMR? Q1->Q2 No THP Select THP Protection (Cost-effective, Base-stable) Q2->THP Yes Q2->SEM No

Decision matrix for selecting THP vs SEM protection of 6-fluoro-1H-indazol-5-amine.

Empirical Comparison Data

The following table summarizes the quantitative performance and properties of THP vs. SEM protection specifically for indazole systems.

ParameterTHP (Tetrahydropyranyl)SEM (2-(Trimethylsilyl)ethoxymethyl)
Typical Protection Yield 85–95%80–90%
Regioselectivity (N1:N2) ~1:1 to 2:1 (Mixture)~1:1 (Often separable via chromatography)
Stability Profile Stable to strong base, Pd-catalysis. Labile to mild/strong acids.Stable to strong base, mild acid, Pd-catalysis. Labile to strong acid, fluoride.
Deprotection Yield 80–95%75–90%
NMR Complexity High (introduces a chiral center)Low (sharp singlets, no chiral center)
Atom Economy / Cost High atom economy, low reagent costLower atom economy, higher reagent cost

Reaction Pathway Visualization

Pathway Indazole 6-Fluoro-1H-indazol-5-amine THP_Int N-THP Indazole (Acid-labile) Indazole->THP_Int DHP, PPTS SEM_Int N-SEM Indazole (Fluoride-labile) Indazole->SEM_Int SEM-Cl, NaH Func Downstream Functionalization THP_Int->Func Base/Pd SEM_Int->Func Base/Pd Deprotect Target Active Pharmaceutical Func->Deprotect TFA/HCl (THP) TBAF (SEM)

Reaction workflow for THP and SEM protection, functionalization, and deprotection.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationale.

Protocol A: THP Protection of 6-Fluoro-1H-indazol-5-amine

We utilize Pyridinium p-toluenesulfonate (PPTS) rather than p-Toluenesulfonic acid (TsOH). PPTS is a milder acid that prevents the degradation of sensitive functional groups and minimizes the acid-catalyzed polymerization of DHP[2].

  • Initialization: Charge a dry, nitrogen-purged reactor with 6-fluoro-1H-indazol-5-amine (1.0 eq, MW: 151.14) and anhydrous dichloromethane (DCM, 10 volumes).

  • Catalysis: Add PPTS (0.1 eq) to the suspension.

  • Reagent Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) while maintaining the internal temperature at 20–25 °C.

  • Self-Validation (IPC): Stir for 4–6 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 152.1 [M+H]⁺) is fully consumed and replaced by the THP-protected mass (m/z 236.1 [M+H]⁺ ).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 volumes) to neutralize the acid catalyst. Causality: Failure to neutralize the acid prior to concentration will result in premature deprotection during solvent evaporation. Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: SEM Protection of 6-Fluoro-1H-indazol-5-amine

This protocol leverages the pKa difference between the indazole N-H (pKa ~14) and the aniline N-H (pKa ~27). Using 1.2 equivalents of NaH ensures selective deprotonation of the indazole ring without requiring transient masking of the 5-amine[3].

  • Initialization: Charge a dry, nitrogen-purged reactor with 6-fluoro-1H-indazol-5-amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 10 volumes).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq), maintaining the internal temperature below 5 °C to prevent side reactions.

  • Self-Validation (IPC): Warm to room temperature and stir for 2 hours. Monitor via LC-MS. The target mass for the SEM-protected product is m/z 282.2 [M+H]⁺ .

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl to destroy excess NaH. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3 x 5 volumes) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol C: Deprotection Strategies
  • THP Cleavage: Treat the functionalized intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 1–2 hours[4][5]. IPC: Monitor for the disappearance of the M+84 mass fragment.

  • SEM Cleavage: Treat the intermediate with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.5 eq) at 60 °C for 4–6 hours[1][3]. Alternative: If the substrate is sensitive to fluoride, use neat TFA followed by stirring with ethylenediamine (scavenger) to trap the released formaldehyde and prevent re-alkylation.

Strategic Conclusion

The choice between THP and SEM for 6-fluoro-1H-indazol-5-amine hinges on the complexity of your downstream synthetic route.

  • Opt for THP when executing short, base-mediated sequences (e.g., simple Buchwald-Hartwig aminations on the 5-amine) where cost-efficiency is paramount and NMR complexity is manageable.

  • Opt for SEM when designing complex, multi-step syntheses requiring orthogonal stability to mild acids, or when sharp, unambiguous NMR characterization of intermediates is critical to project advancement.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Reaction Intermediates

For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic intermediates is a cornerstone of process validation and quality control.[1] The multi-step synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic intermediates is a cornerstone of process validation and quality control.[1] The multi-step synthesis of complex molecules like 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, a key building block in modern pharmaceutical development, necessitates unambiguous confirmation at each stage. Failure to adequately validate an intermediate can lead to impurity propagation, compromised final product quality, and significant delays in the development pipeline.[1]

This guide provides an in-depth, comparative analysis of spectroscopic techniques for the validation of key reaction intermediates in a plausible synthetic route to 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

Proposed Synthetic Pathway and Key Intermediates

The synthesis of substituted indazoles often involves the cyclization of appropriately functionalized precursors.[2] A logical and efficient pathway to the target compound involves the formation of the core indazole ring, followed by the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group. This approach allows for regioselective control and is common in medicinal chemistry.

Below is a proposed synthetic route, highlighting the critical intermediates requiring spectroscopic validation.

G cluster_0 Reaction Scheme SM Starting Material (e.g., 4-Fluoro-2-methyl-5-nitroaniline) Int1 Intermediate 1 (Cyclization Precursor) SM->Int1 Diazotization/ Functionalization Int2 Intermediate 2 (6-Fluoro-1H-indazol-5-amine) Int1->Int2 Reductive Cyclization FP Final Product (6-Fluoro-1-(THP)-1H-indazol-5-amine) Int2->FP THP Protection

Caption: Proposed synthetic pathway for 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine.

Comparative Spectroscopic Analysis of Intermediates

The choice of spectroscopic technique is dictated by the specific information required at each step.[3] Nuclear Magnetic Resonance (NMR) provides detailed structural connectivity, Infrared (IR) spectroscopy offers a rapid assessment of functional group transformations, and Mass Spectrometry (MS) confirms the molecular weight of the target species.[4] A multi-technique approach is essential for robust, unambiguous validation.

Intermediate 2: 6-Fluoro-1H-indazol-5-amine

The formation of this intermediate is a critical step, involving the creation of the indazole bicyclic system and the reduction of a nitro group to an amine.

  • ¹H NMR Spectroscopy: The most powerful tool for confirming the successful cyclization and reduction.[4] Key diagnostic signals include a broad singlet for the indazole N-H proton, typically observed far downfield (>10 ppm).[4] The formation of the 5-amino group will induce a significant upfield shift in the signals of adjacent aromatic protons compared to its nitro-precursor. The fluorine atom will cause characteristic splitting patterns (coupling) with nearby protons, which is crucial for confirming its position.[5]

  • IR Spectroscopy: This technique provides clear evidence of the key functional group changes. The disappearance of strong, characteristic stretches for the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of two distinct N-H stretching bands for the primary amine (around 3400-3200 cm⁻¹) are definitive indicators of a successful reaction.[6] A broad N-H stretch for the indazole ring itself is also expected around 3150-3000 cm⁻¹.[4]

  • Mass Spectrometry: Electrospray Ionization (ESI) is well-suited for this polar molecule.[3] High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition, providing unequivocal evidence of the molecular formula (C₇H₆FN₃).

Final Product: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

This step involves the protection of the indazole N1-H with a tetrahydropyranyl (THP) group.

  • ¹H NMR Spectroscopy: The primary indicator of a successful reaction is the disappearance of the broad N-H proton signal (>10 ppm) of the indazole.[4] Concurrently, a new set of signals corresponding to the THP ring will appear. These typically include a characteristic downfield signal for the anomeric proton (the proton on the carbon attached to both the indazole nitrogen and the ring oxygen) and a series of complex multiplets for the remaining methylene protons of the THP ring.

  • IR Spectroscopy: The most notable change will be the disappearance of the broad indazole N-H stretching band (3150-3000 cm⁻¹). The N-H stretches of the 5-amino group will remain.

  • Mass Spectrometry: The molecular weight should increase by the mass of the THP group (85.13 g/mol ). HRMS will confirm the new elemental composition (C₁₂H₁₄FN₃O).

Summary of Expected Spectroscopic Data
Compound Technique Key Diagnostic Features
Intermediate 2 ¹H NMRBroad singlet >10 ppm (N-H); Aromatic signals with H-F coupling.
(6-Fluoro-1H-indazol-5-amine)IR (cm⁻¹)Disappearance of NO₂ bands (~1530, 1350); Appearance of NH₂ bands (~3400-3200) and indazole N-H (~3150).
MS (ESI+)[M+H]⁺ corresponding to C₇H₆FN₃.
Final Product ¹H NMRDisappearance of indazole N-H signal; Appearance of THP ring signals.
(6-Fluoro-1-(THP)-1H-indazol-5-amine)IR (cm⁻¹)Disappearance of indazole N-H band (~3150); NH₂ bands remain.
MS (ESI+)[M+H]⁺ corresponding to C₁₂H₁₄FN₃O.

Experimental Protocols

Adherence to standardized protocols is critical for generating reproducible and trustworthy data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the reaction intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polarities and to clearly show exchangeable protons like N-H and O-H.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities for unambiguous assignment.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, place a small amount onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

    • Process the data to show the spectrum in absorbance or transmittance mode.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode ESI.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire data in positive ion mode over a relevant m/z range.

    • For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement to four decimal places.[3]

Validation Workflow: A Self-Validating System

A logical and iterative workflow ensures that each piece of data corroborates the others, creating a self-validating system for structural confirmation.

G cluster_workflow Spectroscopic Validation Workflow Start Isolate Intermediate from Reaction Mixture IR_Analysis FT-IR Analysis Start->IR_Analysis Check_FG Functional Groups Correct? IR_Analysis->Check_FG MS_Analysis HRMS Analysis Check_FG->MS_Analysis Yes Revisit Re-evaluate Synthesis/ Purification Check_FG->Revisit No Check_MW Molecular Formula Confirmed? MS_Analysis->Check_MW NMR_Analysis 1H & 13C NMR Analysis Check_MW->NMR_Analysis Yes Check_MW->Revisit No Check_Structure Structure Confirmed? NMR_Analysis->Check_Structure Validated Intermediate Validated Check_Structure->Validated Yes Check_Structure->Revisit No

Caption: A systematic workflow for the spectroscopic validation of reaction intermediates.

This workflow demonstrates the principle of orthogonality , where different analytical techniques provide complementary and confirmatory evidence. For instance, IR may suggest the conversion of a nitro to an amine group. MS then confirms the expected mass change associated with this conversion, and finally, NMR provides the definitive structural proof of the final arrangement of atoms. This layered approach provides the highest level of confidence and trustworthiness in the validation process.

References

  • Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Compar
  • Monitoring Chemical Reactions with Terahertz Rot
  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide - Benchchem.
  • An infrared spectroscopic study of protonated and cationic indazole - Fritz Haber Institute.
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
  • Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends.
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate - Asian Journal of Research in Chemistry.
  • In-situ Spectroscopic Techniques as Critical Evaluation Tools for Electrochemical Carbon dioxide Reduction: A Mini Review - Frontiers.
  • Interpretation of IR spectrum of compound 1N2a - ResearchG
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchG
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • EFCG – The role of intermedi
  • Study of Mass Spectra of Some Indole Deriv
  • Guide to validation – drugs and supporting activities (GUI-0029) - Canada.ca.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiprolifer
  • (PDF)
  • Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)

Sources

Validation

Evaluating the Stability of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine: A Comprehensive Guide to N-Protecting Groups in Indazole Chemistry

Executive Overview In modern drug discovery, functionalized indazoles are privileged scaffolds, frequently serving as core pharmacophores in kinase inhibitors and receptor antagonists. The compound 6-Fluoro-1-(tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery, functionalized indazoles are privileged scaffolds, frequently serving as core pharmacophores in kinase inhibitors and receptor antagonists. The compound 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine represents a highly strategic synthetic intermediate. The presence of the 5-amino group provides a versatile nucleophilic handle for diversification (e.g., via amidation or Buchwald-Hartwig cross-coupling), while the 6-fluoro substituent modulates the electronic properties and metabolic stability of the core.

However, the inherent nucleophilicity and acidity of the indazole N1/N2 nitrogens necessitate robust protection strategies during downstream synthesis. This guide evaluates the chemical stability of the tetrahydropyranyl (THP) protecting group on the indazole N1 position, objectively comparing its performance against common alternatives like Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) under both acidic and basic conditions.

Mechanistic Causality: The Dual Nature of the THP Group

To master indazole functionalization, one must understand the causality behind protecting group stability. When the THP group is attached to the N1 position of an indazole, it forms an N,O-acetal (hemiaminal ether) linkage. This specific chemical architecture dictates its divergent stability profile:

  • Absolute Stability Under Basic Conditions: Unlike carbamate-based protecting groups (such as Boc), the THP acetal lacks an electrophilic carbonyl center. Under strongly basic or nucleophilic conditions (e.g., NaOtBu, Grignard reagents, or hydrazine), there is no thermodynamically viable leaving group. The pyran oxygen cannot be displaced, rendering the THP-protected indazole completely inert to base-catalyzed degradation [1].

  • Controlled Lability Under Acidic Conditions: The THP group is highly sensitive to Brønsted acids. Protonation of the pyran oxygen transforms it into a superior leaving group. The lone pair on the indazole N1 nitrogen assists in expelling the pyran ring, generating a resonance-stabilized oxonium ion intermediate that is rapidly hydrolyzed by ambient moisture or solvent to yield the free indazole and 5-hydroxypentanal (or its acetal derivatives) [2].

This orthogonal stability is critical. Attempting a high-temperature Buchwald-Hartwig amination on a Boc-protected indazole frequently leads to premature thermal or base-mediated deprotection, destroying the reaction yield. THP eliminates this risk entirely [1].

Stability Indazole 6-Fluoro-1-(THP)-1H-indazol-5-amine Acid Acidic Conditions (e.g., TFA, HCl) Indazole->Acid Base Basic Conditions (e.g., NaOtBu, NaH) Indazole->Base Labile Labile (Acetal Hydrolysis) Acid->Labile Protonation of Pyran Oxygen Stable Stable (No Leaving Group) Base->Stable Resistance to Nucleophilic Attack Free Yields Free Indazole Labile->Free Intact THP Remains Intact Enables N5-Derivatization Stable->Intact

Divergent stability of the THP protecting group under acidic versus basic conditions.

Comparative Stability Matrix

To objectively select the correct protecting group for 6-fluoro-1H-indazol-5-amine, researchers must weigh the downstream reaction conditions. The table below summarizes the empirical stability of N1-protected indazoles across various harsh environments [3].

Protecting GroupAcidic Conditions (20% TFA/DCM, RT)Mild Base (K₂CO₃, MeOH, RT)Strong Base / Heat (NaOtBu, Toluene, 100°C)Strong Nucleophiles (NH₂NH₂, EtOH, 80°C)
THP Highly Labile (< 1h)StableHighly Stable Highly Stable
Boc Highly Labile (< 1h)StableLabile (Thermal/Base Cleavage)Labile
SEM Stable (Requires neat TFA)StableStableStable

Strategic Takeaway: While SEM offers the highest overall stability, its removal requires fluoride sources (TBAF) or extremely harsh acids, which can complicate late-stage synthesis. THP provides the perfect "Goldilocks" profile: it survives the punishing basic conditions required to functionalize the 5-amino group, yet falls off cleanly under mild acidic conditions.

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the practical application of the stability principles outlined above. They are designed as self-validating systems, ensuring that the researcher can verify the integrity of the THP group at each stage.

Protocol A: Base-Catalyzed Functionalization (Buchwald-Hartwig Amination)

This protocol proves the stability of the THP group under strongly basic, high-temperature conditions.

Reagents:

  • 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (0.05 equiv) and XPhos (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the THP-protected indazole, aryl bromide, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen (repeat 3x) to prevent catalyst oxidation.

  • Reaction: Inject anhydrous toluene. Heat the mixture to 100 °C and stir for 12 hours. Causality note: The strong base deprotonates the 5-amino group to facilitate transmetalation, while the N1-THP acetal remains completely unaffected by the NaOtBu.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate under reduced pressure.

  • Validation Check: Analyze the crude mixture via ¹H-NMR. The successful preservation of the THP group is confirmed by the persistence of the characteristic anomeric acetal proton multiplet at δ 5.60–5.75 ppm .

Protocol B: Acidic Deprotection of the THP Group

This protocol demonstrates the controlled lability of the THP group to yield the final free indazole.

Reagents:

  • N5-Functionalized 6-Fluoro-1-(THP)-1H-indazole (1.0 equiv)

  • 4M HCl in 1,4-dioxane (10.0 equiv)

  • Methanol (0.1 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the THP-protected substrate in methanol.

  • Acidification: Dropwise add 4M HCl in 1,4-dioxane at 0 °C, then allow the reaction to warm to room temperature. Causality note: Methanol acts as a nucleophilic scavenger, trapping the released oxonium ion to form 2-methoxytetrahydropyran, preventing reversible re-protection.

  • Reaction: Stir for 2–4 hours. Monitor via TLC (disappearance of the high-Rf starting material).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove volatiles. Triturate the resulting solid with diethyl ether to precipitate the pure indazole hydrochloride salt.

  • Validation Check: In the ¹H-NMR (DMSO-d₆) of the product, the THP multiplet at δ 5.60 ppm will be completely absent, and a broad singlet corresponding to the free indazole N1-H will appear at δ 13.0–13.5 ppm .

Workflow A 6-Fluoro-1H-indazol-5-amine (Starting Material) B N1-THP Protection (DHP, PPTS, H+) A->B C 6-Fluoro-1-(THP)-1H-indazol-5-amine (Protected Intermediate) B->C D Base-Catalyzed Coupling (e.g., Buchwald-Hartwig) C->D Stable to Strong Base E N5-Functionalized THP-Indazole D->E F Acidic Cleavage (HCl/EtOH or TFA) E->F G Final Target Indazole Derivative F->G Labile to Acid

Synthetic workflow demonstrating the utility of THP protection for indazole functionalization.

Conclusion & Strategic Recommendations

When designing synthetic routes involving 6-Fluoro-1H-indazol-5-amine, the choice of N1-protection dictates the success of downstream N5-derivatization. While Boc is a common default in organic synthesis, its susceptibility to cleavage under the harsh basic conditions required for aniline functionalization makes it a poor choice for this specific scaffold [1].

The THP protecting group provides a superior, self-validating solution. Its acetal nature guarantees absolute stability against strong bases and nucleophiles, allowing for aggressive functionalization of the 5-amino group. Subsequently, its predictable lability under mild acidic conditions ensures that the final deprotection step proceeds cleanly, avoiding the need for the harsh fluoride reagents required by SEM groups.

References

  • Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry Source: ChemistryOpen (PMC - NIH) URL: [Link]

  • Title: Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL: [Link]

Safety & Regulatory Compliance

Safety

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine proper disposal procedures

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a highly specialized, fluorinated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor antagonists[1]. While its s...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a highly specialized, fluorinated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor antagonists[1]. While its structural complexity makes it a valuable active pharmaceutical ingredient (API) intermediate, it also introduces specific chemical liabilities that dictate strict laboratory disposal protocols.

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. By understanding the mechanistic behavior of this compound—specifically its halogenated nature and acid-labile protecting group—laboratory personnel can prevent dangerous cross-reactions, ensure EPA/RCRA compliance, and maintain a safe working environment.

Mechanistic Safety Insights: The "Why" Behind the Protocol

To safely manage waste containing 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, we must address two primary structural hazards:

  • The Tetrahydropyranyl (THP) Ether: The THP group is utilized to protect the indazole nitrogen during synthesis. While stable under basic conditions, THP ethers are highly sensitive to acidic environments[2]. If this compound is disposed of in an acidic aqueous waste carboy (pH < 4), the THP group will rapidly cleave. This hydrolysis generates 5-hydroxypentanal (which exists in equilibrium with dihydropyran), a reactive species that can polymerize or cross-link with other amine wastes, potentially leading to dangerous heat or pressure buildup in sealed containers.

  • The Fluoro-Indazole Core: The presence of the fluorine atom mandates that all waste containing this compound be strictly segregated as Halogenated Organic Waste [3]. Halogenated compounds require specialized, high-temperature incineration with flue-gas scrubbers to safely neutralize hydrogen fluoride (HF) off-gassing. Mixing this with non-halogenated waste significantly increases disposal costs and violates environmental regulations[3].

THP_Cleavage A 6-Fluoro-1-(THP)- 1H-indazol-5-amine B Acidic Waste Stream (pH < 4) A->B Exposure to Acid C 6-Fluoro-1H-indazol-5-amine (Deprotected) B->C Cleavage D Dihydropyran / 5-Hydroxypentanal B->D Ring Opening

Figure 1: Acid-catalyzed cleavage pathway of the THP protecting group, highlighting the generation of reactive byproducts.

Quantitative Disposal Parameters

The following table outlines the critical operational limits and physicochemical parameters required for the safe handling and accumulation of this compound in a laboratory setting.

ParameterOperational LimitScientific Rationale
Target pH for Liquid Waste 7.0 - 8.0 Prevents acid-catalyzed THP cleavage and subsequent byproduct polymerization[2].
Waste Classification Halogenated Organic Requires specialized incineration to manage toxic halogenated off-gassing[3].
Max SAA Storage Volume 55 Gallons Maximum allowable limit for hazardous waste in a Satellite Accumulation Area (SAA)[4].
Max Accumulation Time 90 Days Federal EPA compliance mandate once the primary waste container is filled[4].
Spill Inactivation Agent 10% Sodium Hypochlorite Standard oxidative degradation protocol for nitrogen-rich API intermediates[5].

Standard Operating Procedures (SOPs) for Disposal

Proper identification and segregation are the most critical steps in the chemical disposal process[5]. Do not transport hazardous waste yourself; always utilize your institution's Environmental Health and Safety (EHS) pickup services[6].

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)

Use this protocol for unreacted API, contaminated weighing paper, spatulas, and empty reagent vials.

  • Container Selection: Obtain a clean, dry, puncture-resistant High-Density Polyethylene (HDPE) container[6].

  • Collection: Working inside a certified fume hood, carefully transfer all solid waste into the HDPE container. Avoid generating airborne dust.

  • Labeling: Immediately affix a standard Hazardous Waste label. Check the "Halogenated" and "Toxic" boxes. Write the full chemical name: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine. Do not use abbreviations or chemical formulas[4].

  • Accumulation: Seal the container tightly and transfer it to your laboratory's designated Satellite Accumulation Area (SAA)[6].

Protocol B: Liquid Waste Neutralization & Segregation (Reaction Mixtures)

Use this protocol for post-reaction solvent mixtures, filtrates, or aqueous washes containing the compound.

  • pH Assessment: Before transferring any liquid waste to a bulk carboy, extract a 1 mL aliquot and test the pH using universal indicator strips[5].

  • Neutralization (Critical Step): If the waste stream is acidic (pH < 6.0), place the collection flask on a magnetic stir plate inside the fume hood. Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring until the pH stabilizes between 7.0 and 8.0[5].

    • Expert Insight: This neutralization is non-negotiable. It protects the THP ether from hydrolyzing into reactive aldehydes inside the bulk waste carboy[2].

  • Segregation: Once neutralized, transfer the solution exclusively into a carboy labeled "Halogenated Organic Waste" [3].

  • Documentation: Log the estimated volume and concentration of the compound on the carboy's inventory log sheet. Include the date the first drop of waste was added[4].

Disposal Decision Workflow

To prevent cross-contamination and ensure regulatory compliance, follow this decision tree when routing waste streams containing the fluorinated indazole intermediate.

Disposal_Workflow Start Waste Containing 6-Fluoro-1-(THP)-1H-indazol-5-amine State Physical State? Start->State Solid Solid Powder / Contaminated PPE State->Solid Solid Liquid Liquid Solution State->Liquid Liquid Halogenated Halogenated Organic Waste (Incineration Routing) Solid->Halogenated Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Mixture Solvent->Aqueous Aqueous Organic Organic Solvent Solvent->Organic Organic Neutralize Neutralize to pH 7-8 (Prevent THP Cleavage) Aqueous->Neutralize Organic->Halogenated Neutralize->Halogenated If compatible

Figure 2: Decision-making workflow for the segregation and disposal of THP-protected fluoroindazole waste streams.

References

  • [4] Chemical Waste Management. Drake University Environmental Health and Safety. [Link]

  • [3] Hazardous Waste Guide. UTIA Safety Office, University of Tennessee.[Link]

  • [2] Tetrahydropyranyl Ethers. Organic Chemistry Portal.[Link]

  • [1] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, The Royal Society of Chemistry.[Link]

Sources

Handling

Personal protective equipment for handling 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

As a Senior Application Scientist, I approach the handling of novel, unstudied pharmaceutical intermediates not merely as a compliance exercise, but as an exercise in predictive toxicology. When establishing safety proto...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, unstudied pharmaceutical intermediates not merely as a compliance exercise, but as an exercise in predictive toxicology.

When establishing safety protocols for 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine , we cannot rely on historical exposure data because, as a specialized intermediate, it lacks a formal Occupational Exposure Limit (OEL). Instead, we must deconstruct the molecule’s structural motifs to predict its behavior, assess its risks, and engineer a highly controlled handling environment.

Here is the comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this compound safely.

Structural Hazard Profiling: The Causality of Risk

To design an effective PPE matrix, we must first understand why this specific molecule is dangerous. Its risk profile is dictated by three distinct structural features:

  • The Primary Aromatic Amine (PAA) Core: The 5-amine group on the indazole ring classifies this compound as a primary aromatic amine. PAAs are notorious for causing methemoglobinemia—a condition where the iron in hemoglobin is oxidized, destroying its oxygen-carrying capacity and leading to cyanosis (tissue asphyxiation)[1]. Furthermore, PAAs are frequently flagged as suspected human carcinogens and mutagens.

  • The Tetrahydropyranyl (THP) Protecting Group: This is the most critical logistical factor for your PPE selection. The THP group is highly lipophilic. By drastically increasing the molecule's partition coefficient (LogP), the THP group facilitates rapid, silent transdermal (skin) absorption[2]. Systemic toxicity can occur without any localized skin irritation to serve as a warning.

  • The 6-Fluoro Substitution: Halogenation on an aromatic ring generally increases metabolic stability. If absorbed, the fluorinated intermediate will likely have a prolonged biological half-life, increasing the duration of systemic exposure before clearance.

Occupational Exposure Banding (OEB)

Because this compound lacks a formal OEL, we must apply the National Institute for Occupational Safety and Health (NIOSH) Occupational Exposure Banding (OEB) framework[3]. Given the structural alerts for methemoglobinemia, genotoxicity, and severe transdermal penetration, this compound must be handled under OEB 4 conditions until in vivo toxicological data proves otherwise[4].

Table 1: Quantitative Occupational Exposure Banding (OEB) Thresholds

BandAirborne Target Concentration (OEL)Hazard ProfileApplicability to 6-Fluoro-THP-Indazolamine
OEB 1> 1000 µg/m³Low toxicityN/A
OEB 2100 - 1000 µg/m³Moderate toxicityN/A
OEB 310 - 100 µg/m³High toxicityN/A
OEB 4 1 - 10 µg/m³ Very high toxicity / High skin absorption Assigned Target
OEB 5< 1 µg/m³Extreme toxicity / Highly potentReserved for highly active APIs

Scale-Dependent PPE Matrix

Your PPE must scale with the mass of the compound being handled. The lipophilicity of the THP group renders standard single-layer latex gloves entirely insufficient[5].

Table 2: Required PPE and Engineering Controls by Operational Scale

ScaleMass RangeRespiratory ProtectionDermal Protection (Gloves)Body & Eye ProtectionEngineering Control
Analytical < 10 mgN95 or Half-mask elastomeric P100Double Nitrile (Change outer every 30 mins)Lab coat, chemical splash gogglesStandard Fume Hood
Preparative 10 mg - 100 gPAPR (Assigned Protection Factor 1000)Inner Nitrile + Outer Extended-Cuff NeopreneTyvek suit, face shield over gogglesContainment Isolator / Glovebox
Pilot > 100 gSupplied Air Respirator (SAR)Inner Nitrile + Outer Butyl RubberFully encapsulated Level B suitClosed-system transfer

Standard Operating Procedure: Safe Handling & Weighing

Weighing and transferring dry powders present the highest risk of aerosolization. This protocol is designed as a self-validating system , meaning each step includes a physical check to confirm the safety mechanism is actively functioning.

Phase 1: Pre-Operation Validation
  • Airflow Verification: Turn on the fume hood or containment isolator. Validation Check: Do not proceed until the digital anemometer reads a stable face velocity between 80–120 feet per minute (fpm), or the isolator pressure gauge reads < -0.05 inches of water.

  • Static Elimination: Place an ionizing bar (static eliminator) inside the hood. Causality: PAAs in powder form easily build static charges, causing them to cling to spatulas and aerosolize into the breathing zone. The ionizing bar neutralizes this charge, keeping the powder clumped and manageable.

Phase 2: PPE Donning Sequence
  • Inspect all gloves for pinholes via the inflation test.

  • Don inner nitrile gloves, ensuring they are pulled tightly over the wrists.

  • Don a disposable Tyvek sleeve or suit, ensuring the cuff sits over the inner glove.

  • Don the outer chemical-resistant glove (Neoprene or heavy-duty Nitrile), pulling the cuff over the Tyvek sleeve to create a continuous dermal barrier.

Phase 3: Chemical Manipulation
  • Place the source vial and the receiving tare vial on a wet absorbent pad inside the hood. Causality: If micro-spills occur, the wet pad immediately captures the powder, preventing it from becoming airborne.

  • Uncap the vial only when it is fully inside the containment zone.

  • Perform the transfer using a dedicated, disposable anti-static spatula.

  • Cap the receiving vial and wipe the exterior with a solvent-damped cloth before removing it from the balance area.

Operational Workflow Visualization

G A 1. Hazard Assessment (Assign OEB 4) B 2. PPE Donning (Double Nitrile, PAPR) A->B C 3. Engineering Controls (Verify Negative Pressure) B->C D 4. Enclosed Manipulation (Wet-Wipe Weighing) C->D E 5. Decontamination (Dilute Acid Quench) D->E F 6. Waste Logistics (Seal as Hazardous PAA) E->F

Procedural workflow for handling highly lipophilic aromatic amine intermediates.

Decontamination and Disposal Plan

Because of the compound's high lipophilicity and toxicity, standard soap-and-water cleanup is ineffective and dangerous.

Spill Response & Surface Decontamination:

  • Do not use water: Adding water to lipophilic aromatic amines can cause frothing or simply spread the hazardous oil/powder over a larger surface area without dissolving it.

  • Acidic Quench (Causality): Spray the affected area with a 5% Citric Acid or 1M Hydrochloric Acid (HCl) solution. Why? The acid protonates the free amine (-NH2 to -NH3+). This chemical conversion transforms the highly lipophilic, skin-penetrating free base into a water-soluble, non-volatile ammonium salt.

  • Absorption: Cover the quenched spill with an inert absorbent like vermiculite or a specialized chemical spill pad.

  • Validation Check: Perform a final wipe down with an alcohol-based solvent (e.g., Isopropanol) and visually inspect the wipe under bright light to ensure no yellow/brown residue (characteristic of oxidized PAAs) remains.

Waste Logistics:

  • All contaminated spatulas, weigh boats, and outer gloves must be placed into a secondary containment bag while still inside the fume hood.

  • Seal the bag, wipe the exterior with the acidic quench solution, and label it explicitly as "Hazardous Waste: Toxic Aromatic Amine / Suspected Carcinogen."

  • Dispose of via high-temperature incineration through your facility's approved hazardous chemical waste vendor.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications[Link][1]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2 (Skin Absorption) Occupational Safety and Health Administration (OSHA)[Link][2]

  • Technical Report: The NIOSH Occupational Exposure Banding Process for Chemical Risk Management National Institute for Occupational Safety and Health (NIOSH) / SciSpace[Link][3]

  • Pharmaceutical Industry Best Practice: Containment Control Strategy 3M Personal Safety Division[Link][5]

  • Occupational Exposure Banding Wikipedia (Referencing NIOSH methodologies) [Link][4]

Sources

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